Elliptinium Acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58337-35-2 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol acetate |
InChI |
InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |
InChI Key |
BOMZMNZEXMAQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Appearance |
solid powder |
Other CAS No. |
58337-35-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
58337-34-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |
Origin of Product |
United States |
Foundational & Exploratory
Elliptinium Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, the acetate salt of the 9-hydroxy-2-methylellipticinium cation (NMHE), is a derivative of the plant alkaloid ellipticine. It has demonstrated notable anticancer properties and has been clinically evaluated for the treatment of various malignancies, particularly metastatic breast cancer. This technical guide provides an in-depth exploration of the core mechanisms underlying the pharmacological activity of this compound, focusing on its interactions with DNA and key cellular enzymes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes to support further research and drug development efforts.
Core Mechanisms of Action
The anticancer effects of this compound are primarily attributed to a multi-faceted mechanism of action that converges on the disruption of DNA integrity and function. The two principal, well-established mechanisms are:
-
DNA Intercalation: The planar, polycyclic aromatic structure of the elliptinium cation allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.
-
Inhibition of Topoisomerase II: this compound acts as a topoisomerase II inhibitor.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
A potential third mechanism, related to the redox properties of the molecule, involves the generation of reactive oxygen species (ROS), which can induce cellular damage and contribute to cytotoxicity.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, data for the parent compound, ellipticine, and related derivatives provide valuable insights. The following tables summarize key quantitative parameters. It is crucial to note that these values are for ellipticine and should be considered as indicative for this compound, with the understanding that the 9-hydroxy and N-methyl substitutions can influence these properties.
Table 1: DNA Intercalation Parameters for Elliptinium Cation (NMHE)
| Parameter | Value | Experimental Method | Reference |
| Association Constant (K1) | ~ 10⁸ M⁻¹ | UV-absorption titration | (Mauffret et al., 1991) |
| Association Constant (K2) | ~ 10⁶ M⁻¹ | UV-absorption titration | (Mauffret et al., 1991) |
| Binding Site Size | 5-7 base pairs | DNase I Footprinting | (Mauffret et al., 1991) |
| Preferred Binding Sites | CpG and TpG steps | DNase I Footprinting & NMR | (Mauffret et al., 1991) |
Table 2: In Vitro Cytotoxicity of Ellipticine (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~1 | (Stiborová et al., 2011) |
| HL-60 | Leukemia | < 1 | (Stiborová et al., 2011) |
| CCRF-CEM | Leukemia | ~4 | (Stiborová et al., 2011) |
| IMR-32 | Neuroblastoma | < 1 | (Stiborová et al., 2011) |
| UKF-NB-4 | Neuroblastoma | < 1 | (Stiborová et al., 2011) |
| U87MG | Glioblastoma | ~1 | (Stiborová et al., 2011) |
| A549 | Lung Carcinoma | 0.32 | (Molatlhegi et al., 2015) |
Signaling Pathways and Logical Relationships
The interplay of this compound's mechanisms of action culminates in the induction of apoptosis. The following diagrams illustrate these relationships.
References
Elliptinium Acetate: A Technical Guide to Topoisomerase II Catalytic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is an antineoplastic agent that functions as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons that stabilize the DNA-enzyme cleavage complex and induce extensive DNA damage, this compound inhibits the catalytic activity of the enzyme, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent cellular effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with topoisomerase II. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
This compound is the acetate salt of elliptinium, a derivative of the alkaloid ellipticine, which was originally isolated from plants of the Apocynaceae family[1]. Ellipticine and its derivatives have garnered significant interest in oncology due to their cytotoxic effects against a range of cancer cell lines[2]. The primary mechanism of action for many of these compounds, including this compound, is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication, transcription, and chromosome segregation[3][4].
Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors[4]. Poisons, such as etoposide and doxorubicin, trap the enzyme in a covalent complex with cleaved DNA, leading to the accumulation of DNA double-strand breaks and triggering apoptosis. In contrast, catalytic inhibitors, like this compound, interfere with the enzymatic cycle of topoisomerase II without stabilizing the cleavage complex. This distinct mechanism of action results in a different cellular response, primarily characterized by a robust cell cycle arrest at the G2/M transition, which is often referred to as the decatenation checkpoint. The reduced induction of DNA damage by catalytic inhibitors may offer a more favorable safety profile compared to topoisomerase II poisons.
Mechanism of Action: Catalytic Inhibition of Topoisomerase II
This compound functions as a catalytic inhibitor of topoisomerase IIα. The catalytic cycle of topoisomerase II involves several steps, including DNA binding, DNA cleavage, ATP binding and hydrolysis, strand passage, and DNA religation. Catalytic inhibitors can interfere with various stages of this cycle. Elliptinium and its derivatives are believed to inhibit topoisomerase II activity through intercalation into DNA, which in turn affects the enzyme's function.
The inhibition of the catalytic activity of topoisomerase II by this compound prevents the decatenation of newly replicated sister chromatids. This failure to resolve DNA entanglements before mitosis triggers a cellular surveillance mechanism known as the decatenation checkpoint, leading to a G2/M cell cycle arrest. This arrest provides the cell with time to resolve the topological issues; however, prolonged arrest can lead to cellular senescence or apoptosis.
Signaling Pathway for Topoisomerase II Catalytic Inhibition-Induced G2/M Arrest
The catalytic inhibition of Topoisomerase II leads to the activation of a distinct G2/M checkpoint, often referred to as the decatenation checkpoint, which is different from the classical DNA damage response pathway.
Quantitative Data
Table 1: Inhibition of Topoisomerase IIα Activity by Ellipticine and its Derivatives
| Compound | Assay Type | Endpoint | Concentration/IC50 | Reference |
| Ellipticine | Decatenation | Complete Inhibition | >5000 µM | |
| Ellipticine | DNA Cleavage | IC50 | >200 µM | |
| ET-1 (N-methyl-5-demethyl ellipticine) | Decatenation | Complete Inhibition | 200–1000 µM | |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | Decatenation | Complete Inhibition | 200–1000 µM |
Table 2: Cytotoxicity of Ellipticine in Cancer Cell Lines
| Cell Line | Exposure Time | Endpoint | IC50 / Concentration for 50% Cell Kill | Reference |
| Friend leukemia | 24 hours | 50% Cell Kill | 2.0 µg/mL | |
| L1210 | 24 hours | 50% Cell Kill | 1.15 µg/mL | |
| CHO | 24 hours | 50% Inhibition of Colony Formation | 0.3 µg/mL |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Workflow for Topoisomerase II Decatenation Assay
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
ATP solution
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
STEB (Stop Buffer): e.g., 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Purified water
Procedure:
-
On ice, prepare a reaction mixture containing the 10x assay buffer, ATP, kDNA, and purified water to the desired final volume (e.g., 20-30 µL).
-
Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the results: Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly. The degree of inhibition is determined by the reduction in the amount of decatenated product in the presence of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M) after treatment with this compound.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a G2/M arrest.
Clinical Context
This compound has been investigated in clinical trials, particularly for the treatment of metastatic breast cancer. Phase II studies have demonstrated modest but definite antitumor activity in previously treated patients. The overall objective response rates in these studies ranged from 15% to 18%. The toxicity profile of this compound includes xerostomia (dry mouth), nausea, vomiting, and in some cases, immune-mediated hemolytic reactions. The scheduling of drug administration appears to influence the toxicity profile, with a 3-week schedule showing less toxicity than a weekly regimen.
Conclusion
This compound is a catalytic inhibitor of topoisomerase II that exhibits antitumor activity by inducing a G2/M cell cycle arrest. Its mechanism of action, which is distinct from that of topoisomerase II poisons, may offer a therapeutic advantage by reducing the incidence of DNA damage-related side effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization and advancement of topoisomerase II catalytic inhibitors. Further investigation into the precise molecular interactions between this compound and the topoisomerase II-DNA complex, as well as the optimization of its therapeutic index, will be crucial for realizing its full clinical potential.
References
Elliptinium Acetate: A Technical Guide to its DNA Intercalation Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, the acetate salt of the ellipticine derivative 9-hydroxy-2-methylellipticinium (9-OH-NME), is a potent antineoplastic agent.[1] Belonging to a class of plant-derived alkaloids, it has demonstrated significant cytotoxic activity against a range of cancer cell lines and has been investigated for its therapeutic potential, particularly in metastatic breast cancer.[2][3] The primary mechanism of action of this compound involves its interaction with cellular DNA, functioning as both a DNA intercalator and a topoisomerase II inhibitor.[4][5] This dual functionality leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis. This technical guide provides an in-depth overview of the DNA intercalation properties of this compound, detailing its binding characteristics, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
DNA Intercalation and Binding Properties
This compound exerts its cytotoxic effects primarily by inserting its planar polycyclic ring system between the base pairs of the DNA double helix. This intercalation distorts the helical structure, leading to a cascade of cellular responses.
Quantitative Binding Data
The affinity of this compound for DNA has been quantified using various biophysical techniques. The binding process is complex, often characterized by more than one binding mode. Spectroscopic and footprinting studies have revealed at least two distinct binding sites with different association constants.
| Parameter | Value | DNA Sequence/Conditions | Method |
| Apparent Association Constant (K1) | ~ 1 x 10⁸ M⁻¹ | Octanucleotides d(TGACGTCA) and d(ACTGCAGT) | UV-absorption titration, Scatchard plot analysis |
| Apparent Association Constant (K2) | ~ 1 x 10⁶ M⁻¹ | Octanucleotides d(TGACGTCA) and d(ACTGCAGT) | UV-absorption titration, Scatchard plot analysis |
| Binding Site Size | 5-7 base pairs | pBR322 DNA | DNase I Footprinting |
| Sequence Preference | CpG and TpG steps | Octanucleotides and pBR322 DNA | DNase I Footprinting and 1H-NMR |
Mechanism of Action: Dual Intercalation and Topoisomerase II Inhibition
Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA (the "cleavable complex"), this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This accumulation of DNA damage is a key trigger for the cellular pathways leading to cell death.
Cytotoxicity
The cytotoxic effects of elliptinium and its parent compound, ellipticine, have been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) - Ellipticine |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | ~ 1 |
| UKF-NB-3 | Neuroblastoma | > 1 |
| HL-60 | Leukemia | < 1 |
| CCRF-CEM | Leukemia | ~ 4 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
Note: Data for ellipticine is presented as a close proxy for this compound's activity.
Signaling Pathways Modulated by this compound
The DNA damage induced by this compound activates complex intracellular signaling networks that determine the ultimate fate of the cell. The primary pathways implicated are the DNA Damage Response (DDR), the p53-mediated apoptosis and cell cycle arrest pathway, and the PI3K/Akt survival pathway.
DNA Damage Response (DDR) and p53 Activation
The presence of DNA double-strand breaks triggers the activation of the DDR pathway, primarily through the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases initiate a signaling cascade that leads to the phosphorylation and activation of numerous downstream targets, including the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, NOXA).
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Studies on ellipticine have shown that it can modulate this pathway. Ellipticine treatment can lead to an initial upregulation of phosphorylated (activated) Akt, which may represent a cellular survival response. However, sustained exposure can interfere with this pro-survival signaling, contributing to the induction of apoptosis. The interplay between the pro-apoptotic signals from the p53 pathway and the pro-survival signals from the Akt pathway is a critical determinant of the cellular outcome following treatment with this compound.
Experimental Protocols
The characterization of this compound's interaction with DNA relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible Spectroscopy for DNA Binding Analysis
This method is used to determine the binding affinity of this compound to DNA by monitoring changes in the UV-Vis absorbance spectrum upon titration of DNA with the compound.
Workflow:
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Place a fixed concentration of DNA in a quartz cuvette.
-
Incrementally add small aliquots of the this compound stock solution to the cuvette.
-
-
Spectral Measurement:
-
After each addition, allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-500 nm).
-
-
Data Analysis:
-
Correct the spectra for dilution.
-
Analyze the changes in absorbance and the wavelength of maximum absorbance (λmax) of both the DNA and this compound.
-
Plot the change in absorbance against the concentration of this compound.
-
Determine the binding constant (K) by fitting the data to a suitable binding model, such as the Scatchard or Benesi-Hildebrand equations.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the conformational changes in DNA upon the binding of this compound.
Protocol:
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a low-salt buffer that is transparent in the far-UV region.
-
-
Spectral Measurement:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette with a defined path length.
-
Titrate the DNA solution with increasing concentrations of this compound, recording a CD spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Observe changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and a negative band around 245 nm) and any induced CD signals in the region of this compound absorbance. These changes provide insights into the mode of binding and the extent of conformational perturbation of the DNA.
-
DNase I Footprinting Assay
This technique is used to identify the specific binding sites of this compound on a DNA fragment.
Workflow:
Protocol:
-
DNA Probe Preparation:
-
Prepare a specific DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound to allow for binding.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures to induce partial, random cleavage of the DNA backbone. The concentration of DNase I should be optimized to generate a ladder of fragments of all possible sizes in the absence of the drug.
-
-
Reaction Termination and DNA Purification:
-
Stop the digestion reaction and purify the DNA fragments.
-
-
Gel Electrophoresis:
-
Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.
-
-
Visualization and Analysis:
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding of this compound will protect the DNA from DNase I cleavage, resulting in a "footprint" – a region on the gel where bands are absent or reduced in intensity compared to the control lane without the drug. This footprint indicates the binding site of this compound.
-
Topoisomerase II Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, typically by monitoring the decatenation of kinetoplast DNA (kDNA).
Protocol:
-
Reaction Setup:
-
In a reaction buffer containing ATP and Mg²⁺, incubate purified human topoisomerase IIα with kDNA (a network of interlocked DNA circles).
-
In parallel reactions, include varying concentrations of this compound.
-
-
Incubation:
-
Incubate the reactions at 37°C to allow for the decatenation of kDNA by topoisomerase II.
-
-
Reaction Termination and Protein Removal:
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Separate the DNA products on an agarose gel.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel. The concentration of this compound that inhibits 50% of the enzyme's activity is the IC50 value.
-
Conclusion
This compound is a multifaceted anticancer agent with a well-defined mechanism of action centered on its ability to intercalate into DNA and inhibit topoisomerase II. This dual activity leads to significant DNA damage, which in turn activates cellular signaling pathways that promote cell cycle arrest and apoptosis. A thorough understanding of its molecular interactions and the cellular responses it elicits is crucial for the rational design of novel, more effective ellipticine-based cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this important class of compounds.
References
- 1. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elliptinium Acetate: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that has been investigated for its therapeutic potential in various cancers.[1][2] Its cytotoxic effects are primarily attributed to its function as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its mechanism of action, offering insights into the molecular pathways it perturbs.
Chemical Structure and Identification
This compound is the acetate salt of the elliptinium cation. The core structure is a tetracyclic pyrido[4,3-b]carbazole ring system.
| Identifier | Value |
| IUPAC Name | 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium acetate[3] |
| SMILES String | CC1=C2C(=C(C)C3=C1NC1=C3C=C(O)C=C1)C1=CC=--INVALID-LINK--=C1.CC(=O)[O-] |
| InChI Key | BOMZMNZEXMAQQW-UHFFFAOYSA-N |
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.38 g/mol |
| CAS Number | 58337-35-2 |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water | |
| Melting Point | Not explicitly found in search results. | |
| pKa | Not explicitly found in search results. |
Synthesis and Characterization
Synthesis
The synthesis of this compound is based on the derivatization of ellipticine. While specific, detailed step-by-step protocols are proprietary and found in patents, the general approach involves the quaternization of the pyridinium nitrogen of a 9-hydroxyellipticine precursor.
A general synthetic workflow is outlined below:
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC (RP-HPLC) method can be employed for the purity assessment and quantification of this compound. A typical protocol would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifying agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. For similar aromatic compounds, this is often in the range of 254-280 nm.
-
Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., DMSO).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The retention time and peak area of the analyte are compared to the standard for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of this compound.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to its good solubilizing power for this class of compounds.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the carbazole and pyridine rings, as well as the methyl groups. The chemical shifts and coupling patterns provide detailed information about the proton environment.
-
¹³C NMR: The carbon NMR spectrum will reveal the signals for all the carbon atoms in the molecule, including the quaternary carbons of the ring system and the carbonyl carbon of the acetate counter-ion.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.
1. DNA Intercalation:
The planar aromatic ring system of the elliptinium cation allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with essential cellular processes like replication and transcription.
2. Topoisomerase II Inhibition:
Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then religating the broken strands. This compound stabilizes the "cleavable complex," which is the intermediate state where topoisomerase II is covalently bound to the 5'-ends of the broken DNA. By preventing the religation of the DNA strands, this compound leads to the accumulation of permanent double-strand breaks, which are highly cytotoxic and can trigger apoptosis.
The downstream signaling consequences of topoisomerase II inhibition by agents like this compound can involve the activation of cell cycle checkpoints and apoptotic pathways. While a specific, validated signaling pathway for this compound is not definitively established, the general cascade initiated by topoisomerase II poisons often involves the activation of DNA damage response pathways, which can include the PI3K/Akt and MAPK signaling cascades, ultimately leading to programmed cell death.
Conclusion
This compound is a well-characterized antineoplastic agent with a defined chemical structure and a dual mechanism of action involving DNA intercalation and topoisomerase II inhibition. This technical guide has summarized its key chemical and biological features, providing a foundation for further research and development. The provided experimental outlines for its analysis and the conceptual framework of its signaling effects offer valuable resources for scientists in the field of oncology and medicinal chemistry. Further investigation into its specific signaling pathways and the development of detailed synthetic and analytical protocols will continue to enhance our understanding and potential application of this potent molecule.
References
Elliptinium Acetate as an ellipticine derivative
An In-depth Technical Guide to Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Celiptium® or 9-hydroxy-N-methylellipticinium acetate, is a derivative of the natural plant alkaloid ellipticine.[1] Ellipticine is isolated from plants of the Apocynaceae family, such as Ochrosia elliptica.[2] this compound has been investigated as a potent antineoplastic agent and has undergone clinical trials, notably showing efficacy in treating metastatic breast cancer and myeloblastic leukemia.[1][3] Its mechanism of action is multifaceted, targeting several key cellular processes involved in cancer cell proliferation and survival.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanisms of action, quantitative data, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
This compound is the acetate salt of the elliptinium cation. The salt form enhances its solubility for administration.
| Property | Value | Reference(s) |
| Chemical Name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate | |
| Synonyms | Celiptium, 9-hydroxy-2-methylellipticinium acetate, HME, NSC-264137 | |
| CAS Registry Number | 58337-35-2 | |
| Molecular Formula | C₂₀H₂₀N₂O₃ | |
| Molecular Weight | 336.38 g/mol |
Mechanisms of Action
This compound exhibits a multi-modal mechanism of action, a characteristic that makes it a potent anticancer agent. Its primary activities are centered on DNA damage and the inhibition of essential nuclear enzymes.
DNA Intercalation and Topoisomerase II Inhibition
A primary and well-established mechanism is its function as a DNA intercalating agent and a topoisomerase II inhibitor.
-
DNA Intercalation: The planar, polycyclic structure of the elliptinium cation allows it to insert itself between the base pairs of the DNA double helix. This binding has a high affinity, with constants reported to be between 10⁵ and 10⁷ M⁻¹. Intercalation distorts the DNA structure, interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison." It stabilizes the transient, covalent complex formed between the enzyme and DNA, known as the "cleavable complex." This prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle, leading to an accumulation of permanent DNA breaks and ultimately triggering apoptotic cell death.
Inhibition of RNA Polymerase I Transcription
Recent studies have identified a novel mechanism for ellipticine derivatives: the potent and selective inhibition of RNA Polymerase I (Pol I) transcription. This activity is crucial as ribosome biogenesis, driven by Pol I, is often upregulated in cancer cells to sustain rapid proliferation.
This compound inhibits Pol I transcription by targeting the assembly of the preinitiation complex. It specifically disrupts the interaction between the promoter recognition factor SL1 and the rRNA promoter DNA. This action is independent of its effects on Topoisomerase II and p53.
Metabolic Activation and DNA Adduct Formation
This compound can be considered a pro-drug that undergoes metabolic activation by Cytochrome P450 (CYP) enzymes and peroxidases. This bio-activation generates reactive metabolites that can form covalent adducts with DNA, contributing to its genotoxicity and anticancer activity. This represents a distinct mechanism from non-covalent DNA intercalation.
Other Mechanisms
-
Interaction with p53: The DNA damage induced by this compound activates cellular stress responses, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest or apoptosis by transcriptionally activating target genes like p21, BAX, and PUMA.
-
Kinase Inhibition: Ellipticine derivatives have been shown to inhibit the activity of certain kinases, such as the c-Kit receptor tyrosine kinase, which can be a driver in some cancers.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, ellipticine.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line(s) | Assay Type | Endpoint | Value | Reference(s) |
| This compound (HME) | Human Glioma (SF126, SF375) | Clonogenic | Survival | >3-log kill @ 3 µM | |
| This compound (HME) | Human Glioma (SF407) | Clonogenic | Survival | 0.8-log kill @ 3 µM | |
| Ellipticine | L1210 Leukemia | Cytotoxicity | IC₅₀ | 10⁻⁸ to 10⁻⁶ M | |
| Ellipticine | Neuroblastoma (IMR-32, UKF-NB-4) | Growth Inhibition | IC₅₀ | < 1 µM | |
| 6-Methylellipticine | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ | 0.47 - 0.9 µM |
Table 2: Enzyme Inhibition and Binding Affinity
| Compound | Target | Assay Type | Endpoint | Value | Reference(s) |
| Ellipticine Derivatives | DNA | Spectrophotometry | Affinity Constant | 10⁵ - 10⁷ M⁻¹ | |
| 9-Hydroxyellipticine | RNA Polymerase I | In Vitro Transcription | IC₅₀ | ~585 nM | |
| Ellipticine | Topoisomerase IIα | Decatenation | Inhibition | >5000 µM (complete) | |
| STI 571 (for comparison) | c-Kit Kinase | Cell-based Phosphorylation | IC₅₀ | ~100 nM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol: Topoisomerase II Inhibition (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate
-
5x Topoisomerase II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA, 10 mM ATP)
-
This compound stock solution (in DMSO or water)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel containing 0.5 µg/mL ethidium bromide
-
TAE or TBE electrophoresis buffer
Procedure:
-
On ice, prepare reaction tubes (final volume 20 µL).
-
To each tube, add:
-
Nuclease-free water to final volume
-
4 µL of 5x Assay Buffer
-
200 ng of kDNA substrate
-
Variable concentrations of this compound (and a DMSO vehicle control).
-
-
Add 1-2 units of human Topoisomerase IIα to each tube to initiate the reaction. Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire sample into the wells of the 1% agarose gel.
-
Perform electrophoresis at 80-100 V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the gel.
Interpretation:
-
kDNA only (no enzyme): A single band of high molecular weight catenated DNA at the top of the gel (in the well).
-
Enzyme control (no inhibitor): Decatenated DNA minicircles (nicked and supercoiled) migrating into the gel.
-
Inhibitor-treated samples: A dose-dependent inhibition of decatenation, seen as a decrease in decatenated products and a retention of the catenated kDNA band at the origin.
Protocol: DNA Intercalation (Topoisomerase I Relaxation Assay)
This assay detects intercalation by observing the introduction of negative supercoils into relaxed plasmid DNA, which is then visualized by a shift in gel mobility.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
This compound stock solution
-
Stop Solution/Loading Dye
-
1% Agarose gel (without ethidium bromide)
-
TAE or TBE electrophoresis buffer
-
Ethidium bromide staining solution
Procedure:
-
Relax the supercoiled plasmid DNA by pre-incubating it with Topoisomerase I until it is fully converted to its relaxed form (verified by gel electrophoresis). Purify the relaxed DNA.
-
Set up reaction tubes (final volume 20 µL).
-
To each tube, add the relaxed plasmid DNA substrate (e.g., 200 ng).
-
Add varying concentrations of this compound. Include a no-drug control and a known intercalator control (e.g., ethidium bromide).
-
Add 1 unit of Topoisomerase I to each tube.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with loading dye.
-
Run the samples on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
Interpretation:
-
Relaxed DNA only: A band corresponding to relaxed plasmid DNA.
-
Relaxed DNA + Topo I (no drug): The same relaxed DNA band.
-
Intercalator-treated sample: The drug intercalates, unwinding the DNA helix. The Topoisomerase I then removes the resulting positive supercoils, and upon removal of the drug (during electrophoresis), the DNA becomes negatively supercoiled, causing it to migrate faster through the gel than the relaxed form. A dose-dependent shift from the relaxed band to a faster-migrating supercoiled band indicates intercalation.
Protocol: Cytochrome P450 Metabolism Assay
This protocol outlines the in vitro metabolism of this compound using human liver microsomes to identify metabolites.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
This compound
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes. Each mixture should contain HLMs (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1-10 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes). Include a control reaction with no NADPH system to check for non-enzymatic degradation.
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new tube or HPLC vial.
-
Analyze the supernatant using LC-MS/MS to separate and identify the parent compound and its metabolites.
Interpretation:
-
Comparison of the chromatograms from the +NADPH and -NADPH samples will reveal peaks corresponding to metabolites.
-
Mass spectrometry data (parent ion and fragmentation patterns) will be used to elucidate the structures of the metabolites (e.g., hydroxylated or demethylated derivatives).
Conclusion
This compound is a potent ellipticine derivative with a complex and powerful multi-modal mechanism of action against cancer cells. Its ability to simultaneously poison Topoisomerase II, intercalate into DNA, inhibit the crucial Pol I transcription machinery, and form covalent DNA adducts after metabolic activation makes it a compelling subject for cancer research. The quantitative data demonstrate its efficacy at low micromolar to nanomolar concentrations. The protocols described herein provide a framework for the continued investigation and development of this and other related compounds in the field of oncology.
References
- 1. [Experimental method for the definition of intercalation of compounds in DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Elliptinium Acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of elliptinium acetate, a potent antineoplastic agent, and its analogs. The document details the chemical pathways, experimental protocols, and quantitative data associated with the synthesis. Furthermore, it elucidates the mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound, chemically known as 9-hydroxy-2-methylellipticinium acetate, is a derivative of the plant alkaloid ellipticine. It has garnered significant interest in the field of oncology due to its efficacy as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces DNA strand breaks, ultimately leading to the inhibition of DNA replication and protein synthesis in cancer cells.[1] This guide focuses on the synthetic routes to access this important molecule and its structural analogs, providing a foundational resource for medicinal chemists and pharmacologists.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the ellipticine core, followed by hydroxylation, N-alkylation, and finally, salt formation.
Synthesis of the Ellipticine Core
The tetracyclic core of ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) can be synthesized through various strategies, often starting from carbazole derivatives.[3][4] One common approach involves the cyclization of a 3-formylcarbazole with an aminoacetaldehyde equivalent.
Synthesis of 9-Hydroxyellipticine
A key intermediate in the synthesis of this compound is 9-hydroxyellipticine. One patented method for its preparation involves the demethylation of 9-methoxyellipticine. An alternative synthetic route involves the following key transformations:
-
Demethylation: Preparation of 6-hydroxy-1,4-dimethyl-carbazole from 1,4-dimethyl-carbazole.
-
Protection of the hydroxyl group: Benzylation or benzoylation of the hydroxyl group.
-
Functionalization and Cyclization: A series of steps to build the pyridyl ring onto the carbazole scaffold.
-
Deprotection: Removal of the benzyl or benzoyl protecting group to yield 9-hydroxyellipticine.
N-methylation of 9-Hydroxyellipticine to form 9-Hydroxy-2-methylellipticinium Iodide
The pyridinal nitrogen of 9-hydroxyellipticine is quaternized through N-methylation. This is a critical step to enhance the compound's aqueous solubility and biological activity.
Experimental Protocol:
Methylation of 9-hydroxyellipticine is achieved by reacting it with methyl iodide.
-
Reagents: 9-hydroxyellipticine, Methyl Iodide.
-
Procedure: A solution of 9-hydroxyellipticine in a suitable solvent is treated with an excess of methyl iodide. The reaction mixture is stirred, typically at room temperature, until the reaction is complete, leading to the precipitation of the N-methylpyridinium iodide salt.
Conversion to this compound
The final step is the conversion of the iodide salt to the acetate salt, which is the pharmaceutically used form.
Experimental Protocol:
The conversion of 9-hydroxy-2-methylellipticinium iodide to the acetate salt is accomplished using an ion-exchange resin.
-
Reagents: 9-hydroxy-2-methylellipticinium iodide, Acetate-form ion-exchange resin.
-
Procedure: A solution of the iodide salt is passed through a column packed with an acetate-form ion-exchange resin. The eluate containing the acetate salt is collected and lyophilized to obtain the final product, this compound.
Synthesis of this compound Analogs
The synthesis of this compound analogs often involves modifications at the 9-position of the ellipticine core or variations in the N-alkyl group. For instance, 9-alkoxyellipticine derivatives can be prepared by O-alkylation of 9-hydroxyellipticine using N,N-dimethylformamide (DMF) dineopentyl acetal. These O-alkylated ellipticines can then be N-methylated and converted to their acetate salts following the procedures described above.
Quantitative Data
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Synthesis of 9-Hydroxyellipticine | Ellipticine Derivative | 9-Hydroxyellipticine | Multi-step synthesis | N/A | |
| N-methylation of 9-Hydroxyellipticine | 9-Hydroxyellipticine | 9-Hydroxy-2-methylellipticinium Iodide | Methyl Iodide | N/A | |
| Conversion to Acetate Salt | 9-Hydroxy-2-methylellipticinium Iodide | This compound | Acetate-form ion-exchange resin | N/A |
Spectroscopic Data
The structural confirmation of this compound and its intermediates is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum would confirm the presence of the aromatic protons of the ellipticine core, the N-methyl group, and the methyl group of the acetate counter-ion.
-
¹³C NMR: The carbon NMR spectrum would show the characteristic signals for the carbons of the tetracyclic system and the methyl groups.
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Signaling Pathways and Experimental Workflows
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and the subsequent activation of the intrinsic apoptotic pathway.
Caption: Apoptosis pathway induced by this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound and its analogs, intended to serve as a valuable resource for professionals in the field of drug development. The provided synthetic strategies and experimental protocols offer a practical foundation for the laboratory preparation of these compounds. Furthermore, the elucidation of the signaling pathway of action provides a deeper understanding of their therapeutic potential. Further research is warranted to optimize reaction yields and to explore the synthesis of novel analogs with improved pharmacological profiles.
References
- 1. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
Physical and chemical properties of Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, also known as Celiptium®, is a derivative of the natural plant alkaloid ellipticine. It is an antineoplastic agent that has been investigated for its therapeutic potential in various cancers. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and relevant experimental workflows.
Physical and Chemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are fundamental to its formulation, delivery, and pharmacological activity.
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium acetate |
| Synonyms | Celiptium, 9-Hydroxy-2-methylellipticinium acetate, NSC-264137 |
| CAS Number | 58337-35-2 |
| Molecular Formula | C₂₀H₂₀N₂O₃ |
| Molecular Weight | 336.38 g/mol |
| Appearance | Solid powder |
| Melting Point | Data not readily available. A standardized protocol for determination is provided in Section 3.1. |
| Solubility | Soluble in DMSO. Solubility in water is reported inconsistently in the literature, with some sources indicating it is not water-soluble. |
| Stability | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage is at -20°C, and short-term storage at 0-4°C in a dry, dark environment. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial methods.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube (closed at one end) to a height of 2-4 mm. Compact the sample by tapping the tube.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate. Initially, the temperature can be increased rapidly to near the expected melting point.
-
Observation: When approaching the melting point, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting range. For a pure substance, this range is typically narrow.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffers at various pH levels) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: Perform the experiment in triplicate to ensure the reliability of the results.
Stability Assessment
Stability studies are crucial to determine the shelf-life and appropriate storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound in its intended container closure system.
-
Storage Conditions: Store the samples under various controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples for analysis.
-
Analysis: Analyze the samples for key stability-indicating parameters, which may include:
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products (impurities)
-
Moisture content
-
-
Data Evaluation: Evaluate the data to determine the degradation kinetics and establish a re-test period or shelf-life.
Visualizations
Diagrams are provided to illustrate the mechanism of action and a typical experimental workflow.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vitro Drug Efficacy Workflow
Caption: Workflow for an in vitro drug efficacy study.
Elliptinium Acetate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, has been a subject of interest in cancer research due to its cytotoxic properties. This technical guide provides an in-depth overview of its core mechanism of action, summarizes available clinical trial data, and outlines key experimental protocols for its study. This compound is known chemically as 9-hydroxy-2N-methylellipticinium acetate and has also been referred to as Celiptium. Its primary mode of anti-cancer activity involves direct interaction with DNA, leading to the inhibition of essential cellular processes and ultimately, cell death.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through a dual mechanism that targets the genetic material of cancer cells.
-
DNA Intercalation : The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition : this compound also acts as a topoisomerase II inhibitor. It stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA strand breaks, triggering a cascade of events that result in apoptosis (programmed cell death).
The following diagram illustrates the core mechanism of action of this compound at the molecular level.
Figure 1: Mechanism of Action of this compound.
In Vitro Activity
Clinical Trials Data
This compound has been evaluated in Phase II clinical trials, primarily in patients with advanced breast cancer. The following tables summarize the key findings from these studies.
| Trial ID / Reference | Patient Population | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Key Toxicities |
| N/A | Advanced measurable breast cancer | 100 mg/m² for 3 days every 3 weeks | 18 | 11% (2/18) | Myelosuppression, renal insufficiency, thrombophlebitis (rarely encountered) |
| N/A | Metastatic breast cancer (previously treated) | 80 mg/m² for 3 days every 3 weeks | 35 (33 evaluable) | 15% (5/33) | Xerostomia, diarrhea, nausea, vomiting |
Experimental Protocols
DNA Intercalation Assay
A common method to assess the DNA intercalating ability of a compound like this compound is through circular dichroism (CD) spectroscopy and DNase I footprinting.
Objective: To determine if this compound binds to DNA via intercalation and to identify any sequence specificity.
Materials:
-
This compound
-
Purified plasmid DNA (e.g., pBR322) or specific oligonucleotides
-
DNase I enzyme
-
Calf thymus DNA
-
Appropriate buffers (e.g., Tris-HCl, NaCl, MgCl2)
-
Circular dichroism spectropolarimeter
-
Gel electrophoresis apparatus and reagents
Protocol:
-
Circular Dichroism (CD) Spectroscopy:
-
Prepare solutions of DNA in a suitable buffer.
-
Record the CD spectrum of the DNA alone.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the CD spectrum. Intercalation typically induces significant changes in the DNA's spectral characteristics.
-
-
DNase I Footprinting:
-
End-label a DNA fragment of known sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Incubate the labeled DNA with varying concentrations of this compound.
-
Partially digest the DNA with DNase I. The enzyme will cut the DNA at sites not protected by the bound drug.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging.
-
Regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" on the gel.
-
Topoisomerase II Inhibition Assay
The inhibitory effect of this compound on topoisomerase II can be evaluated using a decatenation assay.
Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II.
Materials:
-
This compound
-
Human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA - a network of interlocked DNA circles)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Stop solution (containing SDS and a loading dye)
-
Agarose gel and electrophoresis system
Protocol:
-
Set up reaction tubes on ice.
-
To each tube, add the assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the respective tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).
-
Add the topoisomerase II enzyme to all tubes except the negative control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in monomeric DNA circles that migrate into the gel. In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel.
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Figure 2: In Vitro Evaluation Workflow.
Conclusion
This compound is a DNA-targeting agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. While it has shown modest activity in clinical trials for advanced breast cancer, its further development may be contingent on improving its therapeutic index. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogues in the preclinical setting. Future research could focus on identifying predictive biomarkers of response or exploring combination therapies to enhance its anti-cancer efficacy.
Elliptinium Acetate: A Technical Guide to a DNA-Targeting Anticancer Agent
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that has been investigated for its efficacy in treating various cancers, notably metastatic breast cancer and myeloblastic leukemia. This technical guide provides a comprehensive overview of its synonyms, mechanism of action, experimental protocols, and clinical findings, tailored for professionals in the field of oncology and drug development.
Synonyms and Chemical Identifiers
This compound is known by several names and identifiers, crucial for comprehensive literature searches and unambiguous identification in a research and development setting.
| Type | Identifier |
| Brand Name | Celiptium |
| Chemical Names | 9-hydroxy-2-methylellipticinium acetate |
| 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate | |
| N-2-methyl-9-hydroxyellipticinium acetate | |
| Abbreviation | 9-HME, HME, NMHE |
| NSC Code | NSC-264137 |
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action of this compound is its dual role as a DNA intercalating agent and a topoisomerase II inhibitor.[1] As an intercalator, the planar aromatic structure of the elliptinium molecule inserts itself between the base pairs of the DNA double helix. This interaction distorts the helical structure, interfering with DNA replication and transcription.
Simultaneously, this compound inhibits the function of topoisomerase II, an essential enzyme responsible for managing DNA topology during replication and transcription. By stabilizing the cleavable complex of topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1] This DNA damage triggers downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways
The cytotoxic effects of this compound are mediated through the activation of apoptotic signaling pathways. The induction of DNA damage by this compound can activate p53, a tumor suppressor protein that plays a critical role in sensing DNA damage and initiating the apoptotic cascade. Furthermore, studies on the parent compound, ellipticine, suggest the involvement of the Akt signaling pathway. Ellipticine has been shown to induce the nuclear translocation of Akt, contributing to its cytotoxic effects.[2] The interplay between DNA damage, p53 activation, and modulation of the Akt pathway forms the core of the signaling cascade initiated by this compound.
Mechanism of Action of this compound.
Quantitative Data from Clinical Trials
This compound has been evaluated in several clinical trials, primarily in patients with advanced breast cancer. The following tables summarize key quantitative data from these studies.
Table 1: Phase II Study of this compound in Advanced Breast Cancer [3]
| Parameter | Value |
| Number of Patients | 83 |
| Number of Evaluable Patients | 80 |
| Dosage Regimen | 80 mg/m² daily for 3 consecutive days every 21 days |
| Overall Objective Response Rate | 18% (14/80) |
| Objective Response in Visceral Metastases | 13% (5/30) |
| Objective Response in Soft Tissue Metastases | 29% (6/21) |
| Objective Response in Mixed Metastases | 15% (3/20) |
| Moderate to Severe Xerostomia | 10% |
Table 2: Phase II Study in Previously Treated Metastatic Breast Cancer [4]
| Parameter | Value |
| Number of Patients | 35 |
| Number of Evaluable Patients | 33 |
| Dosage Regimen | 80 mg/m² for 3 days every 3 weeks |
| Overall Objective Response Rate | 15% (5/33) |
| Complete Remission | 1 patient |
| Partial Responses | 4 patients |
| Minor Response | 6 patients |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
DNA Intercalation Assay
This assay is used to determine the ability of a compound to insert itself into the DNA double helix.
Principle: DNA intercalation can be detected by monitoring changes in the physical properties of DNA, such as its electrophoretic mobility or spectroscopic characteristics.
Protocol: A generic protocol for a DNA intercalation assay using gel electrophoresis is as follows:
-
Prepare DNA Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Incubation: Incubate the supercoiled DNA with varying concentrations of this compound in a suitable buffer (e.g., Tris-EDTA buffer) at 37°C for a defined period (e.g., 1 hour).
-
Topoisomerase I Treatment (Optional but recommended): Add topoisomerase I to the reaction mixture to relax the supercoiled DNA. Intercalating agents will unwind the DNA, and upon removal of the agent, the DNA will become positively supercoiled, which can be resolved from relaxed and negatively supercoiled DNA on an agarose gel.
-
Gel Electrophoresis: Separate the DNA forms on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Intercalation is indicated by a change in the electrophoretic mobility of the DNA.
DNA Intercalation Assay Workflow.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.
Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of the enzyme prevents this decatenation.
Protocol: A typical protocol for a topoisomerase II decatenation assay is as follows:
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and topoisomerase II assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the reaction mixture.
-
Initiate Reaction: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II is indicated by the presence of catenated kDNA (which remains in the well or migrates as a high molecular weight band) and a decrease in decatenated DNA products (which migrate as lower molecular weight bands).
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Protocol for MCF-7 Breast Cancer Cells:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
L1210 Leukemia Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of compounds against leukemia.
Principle: The L1210 murine leukemia cell line is transplanted into syngeneic mice, and the effect of the test compound on tumor growth and survival is monitored.
Protocol:
-
Cell Line: Use the L1210 murine leukemia cell line.
-
Animal Model: Use DBA/2 mice, which are syngeneic to the L1210 cell line.
-
Tumor Inoculation: Inject a known number of L1210 cells (e.g., 1 x 10^5 cells) intraperitoneally or intravenously into the mice.
-
Compound Administration: Administer this compound at various doses and schedules (e.g., daily intraperitoneal injections for a specified number of days).
-
Monitoring: Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, ascites formation).
-
Endpoint: The primary endpoint is typically an increase in the median survival time of the treated mice compared to the control group.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its synonyms, mechanism of action, clinical data, and experimental protocols serves as a valuable resource for further investigation and development of this and similar anticancer agents.
References
- 1. Drug-DNA interactions: spectroscopic and footprinting studies of site and sequence specificity of elliptinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in metastatic breast cancer--a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Elliptinium Acetate: A Technical Guide on its Interference with DNA Replication and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its cytotoxic effects are primarily attributed to its dual-pronged assault on the fundamental cellular processes of DNA replication and RNA synthesis. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and the signaling pathways perturbed by this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts in this area.
Core Mechanisms of Action
This compound exerts its profound effects on DNA replication and RNA synthesis through two primary, interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1]
DNA Intercalation
This compound possesses a planar polycyclic aromatic structure that enables it to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, leading to a cascade of disruptive events that impede the progression of DNA and RNA polymerases along the DNA template. This physical blockade is a direct mechanism for the inhibition of both DNA replication and transcription.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. This compound acts as a topoisomerase II inhibitor. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the enzyme from religating the DNA strands after cleavage.[1] This leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis, thereby halting DNA replication.
Quantitative Analysis of Inhibition
| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference |
| 9-Hydroxyellipticine | In vitro Transcription | RNA Polymerase I | 585 nM | [2] |
| 9-Hydroxyellipticine | Cellular rRNA Synthesis | U2OS, HeLa, H1299, MCF10A cell lines | ~120–800 nM | [2] |
| This compound | Tumor Colony-Forming Unit Survival | Human Tumors | 28% response rate at 0.4 µg/mL | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on its primary molecular targets.
DNA Intercalation Assay (Unwinding Assay)
This assay determines if a compound can unwind supercoiled DNA, a characteristic of intercalating agents.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (as a control)
-
Vaccinia Topoisomerase I
-
10x Topoisomerase I Assay Buffer (200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol, 500 µg/ml BSA)
-
This compound at various concentrations
-
Stop Buffer (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Set up reactions on ice in microcentrifuge tubes. To each tube, add:
-
2 µL 10x Topoisomerase I Assay Buffer
-
1 µL supercoiled plasmid DNA (e.g., 200 ng)
-
Sterile water to a final volume of 20 µL
-
1 µL of this compound at the desired concentration (or solvent control).
-
-
Incubate the mixture for 10 minutes at 37°C to allow for drug-DNA interaction.
-
Add 1 unit of Vaccinia Topoisomerase I to each reaction tube.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 20 µL of Stop Buffer and 20 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 1 minute.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with a suitable DNA stain and visualize under UV light.
Expected Results: An intercalating agent will cause the relaxed plasmid DNA to become supercoiled upon removal of the drug and enzyme. This will be visible as a faster-migrating band on the agarose gel compared to the relaxed DNA control.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 50 mM DTT, 3 mg/mL BSA)
-
10x ATP solution (20 mM)
-
This compound at various concentrations
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Prepare a 5x Complete Assay Buffer by mixing equal volumes of 10x Topoisomerase II Assay Buffer and 10x ATP solution fresh for each experiment.
-
Set up reactions on ice in microcentrifuge tubes. For a 20 µL final reaction volume, add:
-
4 µL 5x Complete Assay Buffer
-
1 µL kDNA (e.g., 200 ng)
-
Sterile water to a final volume of 20 µL
-
1 µL of this compound at the desired concentration (or solvent control).
-
-
Add a pre-determined amount of Topoisomerase IIα enzyme (e.g., 1-5 units) to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain the gel and visualize.
Expected Results: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in the release of minicircles that can enter the gel and appear as distinct bands. An inhibitor like this compound will prevent this, causing the kDNA to remain as a complex at the top of the loading well.
Signaling Pathways and Cellular Consequences
The primary actions of this compound on DNA trigger a cascade of cellular signaling events that ultimately lead to the inhibition of DNA replication and RNA synthesis, culminating in cell cycle arrest and apoptosis.
Experimental Workflow for Elucidating Cellular Effects
Caption: Workflow for investigating the cellular effects of this compound.
Signaling Pathway Leading to Inhibition of DNA Replication and RNA Synthesis
This compound-induced DNA damage activates cellular stress responses, prominently involving the p53 and Akt signaling pathways.
Caption: Signaling cascade initiated by this compound.
The accumulation of DNA double-strand breaks triggers the DNA Damage Response (DDR), leading to the activation of kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which leads to cell cycle arrest, primarily in the G2/M phase. This arrest provides the cell with time to repair the DNA damage; however, if the damage is too severe, p53 can initiate apoptosis (programmed cell death).
Concurrently, this compound can modulate the Akt signaling pathway, which is a key regulator of cell survival. The interplay between the p53 and Akt pathways ultimately determines the cell's fate. The direct physical obstruction caused by DNA intercalation and the global cellular shutdown associated with cell cycle arrest and apoptosis collectively result in the potent inhibition of both DNA replication and RNA synthesis.
Conclusion
This compound's efficacy as an anticancer agent is rooted in its ability to disrupt the core processes of DNA replication and RNA synthesis through a dual mechanism of DNA intercalation and topoisomerase II inhibition. The resulting DNA damage activates complex signaling pathways that lead to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms and the associated experimental methodologies is crucial for the continued development of this compound and its derivatives as targeted cancer therapeutics.
References
An In-depth Technical Guide to the Structural Activity Relationship of Ellipticine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a natural alkaloid first isolated from the leaves of Ochrosia elliptica.[1] This planar, tetracyclic compound has garnered significant interest in the field of medicinal chemistry due to its potent anticancer properties. The relatively simple structure of ellipticine has made it an attractive scaffold for chemical modification, leading to the synthesis of numerous derivatives with the aim of enhancing efficacy and reducing toxicity.[2] This guide provides a comprehensive overview of the structural activity relationships (SAR) of ellipticine compounds, detailing their mechanisms of action, the impact of structural modifications on biological activity, and the experimental methodologies used for their evaluation.
Core Mechanism of Action
The anticancer activity of ellipticine and its derivatives is multifaceted, primarily attributed to their ability to interact with DNA and inhibit the function of key cellular enzymes. The planar aromatic system of the ellipticine core is crucial for its primary mechanisms of action.
DNA Intercalation and Topoisomerase II Inhibition
The primary and most well-established mechanism of action for ellipticine is its function as a DNA intercalator and a topoisomerase II inhibitor. The planar structure of the ellipticine molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby disrupting critical cellular processes such as DNA replication and transcription.
This physical blockage of DNA processing machinery is further compounded by the inhibition of topoisomerase II. This enzyme is essential for managing DNA topology by catalyzing the transient breaking and rejoining of DNA strands to resolve knots and tangles that occur during replication and transcription. Ellipticine and its derivatives stabilize the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks. This DNA damage ultimately triggers apoptotic cell death. The ability of ellipticine derivatives to interfere with topoisomerase II often requires an oxidizable phenolic group on their structure.
dot
Caption: Mechanism of Topoisomerase II Inhibition by Ellipticine.
Other Mechanisms of Action
Beyond DNA intercalation and topoisomerase II inhibition, ellipticine derivatives have been shown to exert their anticancer effects through various other mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce oxidative stress within cancer cells by generating ROS, which can lead to further DNA damage and apoptosis.
-
Kinase Inhibition: Certain ellipticine derivatives have been found to inhibit the activity of various kinases, such as c-Kit, AKT, and CK2, which are involved in cell growth and proliferation signaling pathways.
-
Interaction with p53 Tumor Suppressor: Some derivatives can activate the transcriptional function of the p53 tumor suppressor protein, even restoring the function of some mutant forms of p53. The presence of a hydroxyl group at the 9-position appears to be important for this activity.
-
Covalent DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to form reactive intermediates that covalently bind to DNA, forming DNA adducts. Specifically, metabolism to 13-hydroxyellipticine and ellipticine N2-oxide by CYP3A4 has been shown to be responsible for the formation of major DNA adducts.
dot
Caption: Multimodal Anticancer Action of Ellipticine.
Structural Activity Relationship (SAR)
The biological activity of ellipticine can be significantly modulated by substitutions on its tetracyclic core. The key positions for modification are C1, C2, N6, C9, and C11.
Substitutions at the 9-Position
The 9-position is a critical site for modification, with substitutions at this position generally leading to increased cytotoxic activity.
-
9-Hydroxy and 9-Methoxy Derivatives: The introduction of a hydroxyl (-OH) or methoxy (-OCH3) group at the 9-position significantly enhances anticancer activity. 9-Hydroxyellipticine derivatives are generally more cytotoxic in vitro than their 9-methoxy counterparts. The hydroxyl group increases the affinity for DNA, stabilizes the topoisomerase II-DNA cleavable complex, and promotes oxidation to reactive quinone-imine intermediates. Celiptium (9-hydroxy-N-methylellipticinium acetate), a 9-hydroxy derivative, progressed to clinical trials.
-
Other 9-Substitutions: A variety of other substituents at the 9-position have been explored. 9-Ethoxy, 9-(1-methylethoxy), 9-(1,1-dimethylethoxy), 9-(2,2,2-trifluoroethoxy), and 9-phenoxy derivatives have all shown significant in vitro antitumor activity.
Substitutions at the N6-Position
Quaternization of the nitrogen at the 6-position to form ellipticinium salts can improve aqueous solubility and selectivity.
-
N-Alkylation: N-alkylation of ellipticine generally enhances growth inhibition across various cancer cell lines. However, increasing the size of the alkyl substituent at the 6-position can lead to lower potency. For instance, while 6-methylellipticine is a potent growth inhibitor, further N-alkylation of this compound was found to reduce its activity.
Substitutions at the 1-Position
The introduction of an amino-substituted side chain at the 1-position can increase antitumor potency. For example, 1-[[3-(diethylamino)propyl]amino]-5,11-dimethyl-6H-pyrido[4,3-b]carbazole has been shown to be a very potent antitumor compound.
Substitutions at the 11-Position
Modification at the 11-position is a more recent area of exploration. The synthesis of 11-substituted ellipticines, such as amides and conjugated ketones, has yielded derivatives with significant effects on cancer cell growth.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity of selected ellipticine derivatives against various cancer cell lines.
Table 1: Growth Inhibition (GI50) of N-Alkylated Ellipticinium Salts
| Compound | Average GI50 (µM) |
| 6-Methylellipticine | 0.47–0.9 |
| N-Alkylated 6-methylellipticine | 1.3–28 |
| Irinotecan (CPT-11) | 1–18 |
| Etoposide (VP-16) | 0.04–5.2 |
Table 2: Cytotoxicity (IC50) of Ellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.5 |
| HL-60 | Leukemia | ~0.5 |
| CCRF-CEM | Leukemia | ~0.8 |
| IMR-32 | Neuroblastoma | ~1.0 |
| UKF-NB-4 | Neuroblastoma | ~1.2 |
| U87MG | Glioblastoma | ~2.0 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells in their exponential growth phase are seeded into a 96-well microplate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: A solution of the ellipticine compound in a suitable solvent (e.g., DMSO) is diluted in the culture medium to achieve a range of final concentrations (e.g., 0–10 µM). The cells are then incubated with the compound for a specified period (e.g., 48 or 96 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, an MTT solution (e.g., 2 mg/mL in PBS) is added to each well, and the microplate is incubated for an additional 4 hours.
-
Cell Lysis and Solubilization: The cells are lysed, and the formazan crystals are solubilized by adding a lysis buffer (e.g., 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate, pH 4.5).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of viable cells is calculated relative to the control (untreated) cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
dot
Caption: MTT Cytotoxicity Assay Workflow.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is the unlinking of catenated (interlocked) DNA circles.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing kinetoplast DNA (kDNA), which is a network of interlocked DNA circles, human topoisomerase IIα, and a reaction buffer.
-
Compound Addition: The ellipticine derivative to be tested is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific time to allow for the decatenation reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA minicircles will migrate faster through the gel than the catenated kDNA network.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light.
-
Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA and a corresponding retention of the kDNA at the origin of the gel.
dot
Caption: Topoisomerase II Decatenation Assay Workflow.
Conclusion and Future Directions
The structural activity relationship of ellipticine compounds is a rich and complex field that continues to evolve. The core tetracyclic structure provides a versatile platform for the development of novel anticancer agents. Key takeaways from decades of research indicate that modifications at the 9-position, particularly with hydroxyl or methoxy groups, and quaternization at the N6-position are crucial for enhancing biological activity and improving physicochemical properties. The multimodal mechanism of action, encompassing DNA intercalation, topoisomerase II inhibition, ROS generation, and modulation of key signaling pathways, offers multiple avenues for therapeutic intervention.
Future research in this area will likely focus on:
-
Targeted Delivery: Developing drug delivery systems to selectively target ellipticine derivatives to tumor tissues, thereby reducing systemic toxicity.
-
Combination Therapies: Investigating the synergistic effects of ellipticine compounds with other chemotherapeutic agents or targeted therapies.
-
Exploration of Novel Substitutions: Further exploration of substitutions at less-studied positions of the ellipticine scaffold to identify new derivatives with improved therapeutic indices.
-
Elucidation of Resistance Mechanisms: Understanding the mechanisms by which cancer cells develop resistance to ellipticine and its derivatives to devise strategies to overcome this challenge.
The continued investigation into the SAR of ellipticine will undoubtedly lead to the development of more effective and safer anticancer drugs.
References
Methodological & Application
Application Notes and Protocols for Elliptinium Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate is a derivative of the plant alkaloid ellipticine, which has demonstrated anti-cancer properties.[1][2] As a therapeutic agent, it has been investigated for its efficacy in treating various cancers, including metastatic breast cancer and myeloblastic leukemia. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments, particularly for assessing its cytotoxic effects.
Mechanism of Action
The primary anti-neoplastic activity of this compound stems from its function as a DNA intercalating agent and a topoisomerase II inhibitor.[1] Its planar structure allows it to insert itself between the base pairs of DNA, disrupting the normal processes of DNA replication and transcription.
Furthermore, this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for managing DNA topology during replication. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Additional proposed mechanisms of action for ellipticine and its derivatives include the generation of reactive oxygen species (ROS), interaction with the p53 tumor suppressor protein, and the uncoupling of mitochondrial oxidative phosphorylation.
Signaling Pathway
The signaling cascade initiated by this compound is primarily a response to DNA damage. The inhibition of topoisomerase II leads to DNA double-strand breaks, which activates cellular DNA damage response pathways. This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis. The p53 tumor suppressor protein plays a critical role in this decision-making process.
Quantitative Data Summary
The following table summarizes the available quantitative data for elliptinium and its derivatives from preclinical and clinical studies.
| Parameter | Value | Cell Line / System | Source |
| In vitro Response Rate | 28% (≤50% survival) | Human Tumor Cloning System | |
| Test Concentration | 0.4 µg/mL | Human Tumor Cloning System | |
| Clinical Dosage | 80 mg/m² for 3 days every 3 weeks | Metastatic Breast Cancer Patients | |
| IC50 (ET-1 derivative) | ~40 µM | Purified human topoisomerase IIα | |
| IC50 (ET-2 derivative) | ~5 µM | Purified human topoisomerase IIα |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
General Cell Culture and Maintenance
It is essential to follow standard aseptic techniques for cell culture. Cell lines should be cultured in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO₂.
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in water. For cell culture experiments, it is advisable to dissolve it in sterile, nuclease-free water or a buffer compatible with your cell culture medium, such as phosphate-buffered saline (PBS).
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell cultures.
-
Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a general method for assessing cytotoxicity and can be applied to this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Harvest and count cells, ensuring viability is greater than 95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells for a "medium only" blank and "untreated cells" as a vehicle control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A starting range of 0.01 µM to 100 µM is recommended for novel compounds.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same concentration of the solvent used for the drug.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement :
-
After the MTT incubation, carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
Application Notes and Protocols for Determining the Cytotoxicity of Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate is a derivative of the plant alkaloid ellipticine and is recognized for its potent antineoplastic properties.[1] It has been clinically evaluated for the treatment of various cancers, including metastatic breast cancer and myeloblastic leukemia.[1][2] The primary mechanism of action of this compound involves the inhibition of topoisomerase II and intercalation into DNA.[1][2] This dual action leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: MTT, SRB, and LDH.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the following mechanisms:
-
DNA Intercalation: The planar aromatic ring system of the elliptinium molecule inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with replication and transcription.
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of double-strand breaks.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to an arrest of cells in the G2/M phase.
-
Induction of Apoptosis: The sustained DNA damage and cell cycle arrest ultimately activate the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the IC50 values of ellipticine, the parent compound of this compound, in various human cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected cytotoxic concentrations when testing this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.0 |
| HL-60 | Promyelocytic Leukemia | < 1.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~4.0 |
| IMR-32 | Neuroblastoma | < 1.0 |
| UKF-NB-3 | Neuroblastoma | < 1.0 |
| UKF-NB-4 | Neuroblastoma | < 1.0 |
| U87MG | Glioblastoma | ~1.0 |
Data is for the parent compound ellipticine and may vary for this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for a negative control (cells with vehicle control, e.g., DMSO) and a blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate five times with tap water and allow it to air dry.
-
Add 50 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 560-580 nm using a microplate reader.
-
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (serum-free medium is recommended for the assay)
-
96-well flat-bottom plates
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free medium during the treatment period to avoid background LDH activity from the serum.
-
-
Preparation of Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
LDH Assay:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for MTT Cytotoxicity Assay
The following flowchart outlines the general steps for performing an MTT cytotoxicity assay.
Caption: General workflow for the MTT cytotoxicity assay.
References
Measuring the Effect of Elliptinium Acetate on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate is a derivative of the plant alkaloid ellipticine, which has demonstrated anti-cancer properties.[1][2] Its primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][2] By stabilizing the topoisomerase II-DNA complex, this compound induces DNA strand breaks, leading to the inhibition of DNA replication and protein synthesis, and ultimately, cell death.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound against various cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.
Data Presentation
The following tables summarize the cytotoxic effects of this compound's parent compound, ellipticine, on various human cancer cell lines. These values, expressed as IC50 (the concentration of a drug that inhibits a given biological process by 50%), provide a benchmark for the expected potency of this compound.
Table 1: IC50 Values of Ellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.0 |
| A549 | Lung Carcinoma | Not explicitly found, but noted as effective |
| Renal Cell Carcinoma | Kidney Cancer | Not explicitly found, but noted as effective |
| Small-cell lung cancer | Lung Cancer | Not explicitly found, but noted as effective |
| Non-small-cell lung cancer | Lung Cancer | Not explicitly found, but noted as effective |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are determined by the intensity of the PI fluorescence.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound's efficacy.
Caption: this compound-induced apoptosis signaling.
Caption: G2/M cell cycle arrest by this compound.
References
Application Notes and Protocols for DNA Intercalation Assay Using Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA intercalation is a critical mechanism of action for a significant class of chemotherapeutic agents. These compounds, typically planar polycyclic aromatic molecules, insert themselves between the base pairs of the DNA double helix. This process disrupts the normal function and structure of DNA, interfering with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent known to function as both a DNA intercalator and a topoisomerase II inhibitor.[1] Its planar structure allows it to slide into the space between DNA base pairs, causing DNA breakages and inhibiting DNA, RNA, and protein synthesis.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the DNA intercalation activity of this compound using established biophysical techniques. The methodologies described include fluorescence spectroscopy (via Ethidium Bromide displacement) and DNA thermal denaturation assays. Furthermore, the downstream cellular signaling pathway leading to apoptosis is outlined.
Mechanism of Action: DNA Intercalation
This compound's primary mode of interaction with DNA is intercalation. The flat, aromatic ring system of the molecule inserts itself between adjacent base pairs of the DNA double helix. This insertion unwinds and lengthens the DNA strand, distorting its structure. This structural alteration creates a physical barrier that obstructs the action of enzymes crucial for DNA replication and transcription, such as DNA and RNA polymerases, and also stabilizes the DNA-topoisomerase II cleavable complex, leading to double-strand breaks.[1]
Caption: Mechanism of this compound DNA intercalation.
Quantitative Data Summary
The interaction of this compound with DNA can be quantified by several parameters. The binding or association constant (K) is a measure of the affinity of the compound for DNA. The following table summarizes the available binding data for 2-methyl-9-hydroxyellipticinium acetate.
| Parameter | Value Range | Method | Reference |
| Apparent Association Constant (K₁) | ~ 1 x 10⁸ M⁻¹ | UV-Absorption Titration | [2] |
| Apparent Association Constant (K₂) | ~ 1 x 10⁶ M⁻¹ | UV-Absorption Titration | [2] |
| DNA Affinity Constant (K) | 1.1 - 3.3 x 10⁶ M⁻¹ | Fluorescence Titration |
Experimental Protocols
Protocol 1: Fluorescence Quenching Assay (Ethidium Bromide Displacement)
This assay is a widely used method to screen for DNA intercalating agents. Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A test compound that can also intercalate will compete with EtBr for the binding sites, displacing it from the DNA and causing a measurable decrease (quenching) of the fluorescence.
Materials and Reagents:
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer and quartz cuvettes or a microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine its concentration accurately by measuring the absorbance at 260 nm.
-
Prepare a stock solution of Ethidium Bromide (e.g., 1 mM) in the same buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and then dilute it in the Tris-HCl buffer to desired concentrations.
-
-
Assay Setup:
-
In a cuvette or well, prepare a solution containing ct-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer.
-
Incubate the mixture at room temperature for 10-15 minutes to ensure the formation of the DNA-EtBr complex.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the DNA-EtBr complex. The typical excitation wavelength for EtBr is ~520 nm and the emission is measured at ~600 nm.
-
Perform a titration by adding increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution.
-
Plot the fluorescence intensity (or percentage of quenching) against the concentration of this compound.
-
The data can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] Where:
-
F₀ is the fluorescence of the DNA-EtBr complex in the absence of the quencher (this compound).
-
F is the fluorescence in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
-
The concentration of this compound that causes a 50% reduction in fluorescence intensity (IC₅₀) can also be determined from the plot, which provides an indication of its DNA binding affinity.
Protocol 2: DNA Thermal Denaturation Assay (Tm Determination)
DNA intercalators stabilize the double helix, leading to an increase in its melting temperature (Tm), the temperature at which 50% of the double-stranded DNA dissociates into single strands. This change in Tm (ΔTm) is a hallmark of intercalation.
Materials and Reagents:
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Buffer (e.g., 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.2)
-
UV-Vis Spectrophotometer with a temperature controller (peltier)
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples in the buffer:
-
Control: ct-DNA solution (e.g., 50 µM).
-
Test: ct-DNA solution (50 µM) mixed with this compound at a specific concentration.
-
-
Degas the solutions before the experiment.
-
-
Melting Curve Measurement:
-
Place the cuvettes in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C per minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Record the absorbance at each temperature increment for both the control and test samples.
-
Data Analysis:
-
Plot absorbance at 260 nm versus temperature for both the control and test samples. You will observe a sigmoidal curve (a hyperchromic shift) as the DNA melts.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition. This can be determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).
-
Calculate the change in melting temperature (ΔTm) using the following formula: ΔTm = Tm (DNA + this compound) - Tm (DNA alone)
-
A positive ΔTm value indicates stabilization of the DNA duplex, consistent with intercalation.
Signaling Pathway and Cellular Fate
The DNA damage induced by this compound intercalation triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway ultimately determines the fate of the cell, often leading to programmed cell death, or apoptosis, which is a desired outcome for an anticancer agent.
Caption: Elliptinium-induced DNA damage and apoptotic signaling.
When this compound causes double-strand breaks, sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the site of damage. These kinases then phosphorylate and activate a key tumor suppressor protein, p53. Activated p53 acts as a transcription factor, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which cleaves various cellular substrates, dismantling the cell and resulting in apoptosis.
References
Application Notes: Topoisomerase II Inhibition Assay with Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) is a vital nuclear enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. Due to its critical role in cell proliferation, Topo II is a key target for anticancer drug development. Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is an antineoplastic agent that targets Topo II, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on Topoisomerase II using a DNA decatenation assay.
Principle of the Assay
The Topoisomerase II decatenation assay is a well-established method to measure the catalytic activity of the enzyme. Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes, serves as the substrate. Active Topo II decatenates, or unlinks, these DNA circles. When subjected to agarose gel electrophoresis, the large, catenated kDNA network is unable to migrate into the gel and remains in the loading well. However, the decatenated circular DNA products can enter the gel and migrate as distinct bands. The inhibition of Topo II by a compound like this compound prevents the decatenation of kDNA, resulting in a decrease or absence of the decatenated DNA bands in the agarose gel.
Mechanism of Action of this compound
This compound is classified as a Topoisomerase II poison.[1] Its mechanism of action involves intercalation into the DNA helix. This binding stabilizes the transient covalent complex formed between Topoisomerase II and the cleaved DNA.[1][2] By stabilizing this "cleavable complex," this compound inhibits the religation step of the enzyme's catalytic cycle, leading to an accumulation of double-strand DNA breaks. These DNA breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, which are the basis of its anticancer activity.
Quantitative Data Summary
| Compound | Assay Type | Substrate/Cell Line | IC50 Value (µM) | Reference |
| Ellipticine | DNA Cleavage Assay | - | > 200 | --INVALID-LINK-- |
| Ellipticine | DNA Decatenation Assay | kDNA | > 5000 (for complete inhibition) | --INVALID-LINK-- |
| Etoposide | DNA Decatenation Assay | kDNA | 46.3 | --INVALID-LINK-- |
| Ellipticine | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 1.2 ± 0.2 | --INVALID-LINK-- |
| Ellipticine | Cytotoxicity (MTT Assay) | HL-60 (Leukemia) | 0.8 ± 0.1 | --INVALID-LINK-- |
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This protocol is adapted from established methods for assessing Topoisomerase II activity.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Etoposide (positive control, dissolved in DMSO)
-
Sterile, nuclease-free water
-
5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture is as follows:
-
2 µL 10X Topo II Reaction Buffer
-
2 µL kDNA (e.g., 100 ng/µL)
-
1 µL this compound at various concentrations (or solvent control)
-
x µL Nuclease-free water (to bring the volume to 19 µL)
-
1 µL Human Topoisomerase IIα enzyme (e.g., 1-2 units)
Include the following controls:
-
No Enzyme Control: Replace the enzyme with sterile water.
-
Solvent Control: Add the solvent used to dissolve this compound (e.g., DMSO) instead of the compound.
-
Positive Control: Use a known Topo II inhibitor like etoposide at its IC50 concentration.
-
-
Incubation: Gently mix the components and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands (nicked-open circular and supercoiled circular DNA).
-
Quantify the intensity of the decatenated DNA bands using gel documentation software.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow of the Topoisomerase II decatenation assay.
Caption: Signaling pathway of Topoisomerase II inhibition.
References
Application Note: Preparation of Elliptinium Acetate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elliptinium acetate, also known as Celiptium, is a derivative of the plant alkaloid ellipticine.[1][2] It is an antineoplastic agent with known applications in cancer research.[3] The compound functions primarily as a DNA intercalating agent and a topoisomerase II inhibitor.[1][4] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces DNA strand breaks, which disrupts DNA replication and protein synthesis, ultimately leading to apoptosis in cancer cells. Proper preparation of a stock solution is the first critical step for ensuring reproducibility and accuracy in downstream experiments investigating its therapeutic potential. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution.
Quantitative Data Summary
For consistency and accuracy in experimental design, key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Synonyms | Celiptium, 9-hydroxy-2-methylellipticinium acetate | |
| CAS Number | 58337-35-2 | |
| Molecular Formula | C₂₀H₂₀N₂O₃ | |
| Molecular Weight | 336.38 g/mol | |
| Appearance | Solid powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Typical Stock Concentration | 10 mM - 50 mM | General Practice |
| Storage Conditions (Powder) | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Keep dry and dark. | |
| Storage Conditions (Stock Solution) | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 58337-35-2)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, sterile, amber or wrapped in foil)
-
Pipette and sterile filter tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-experimental Calculations:
-
Determine the mass of this compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 336.38 g/mol / 1000 = 3.36 mg
-
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube.
-
Carefully weigh 3.36 mg of this compound powder directly into the tube.
-
Note: Due to the cytotoxic nature of the compound, perform this step in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube securely.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for long-term use.
-
Safety Precautions:
-
This compound is a potent antineoplastic agent and should be handled as a hazardous compound.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
All handling of the dry powder and concentrated stock solution should be performed in a certified chemical fume hood to avoid inhalation of aerosolized particles.
-
Dispose of all contaminated materials (tubes, pipette tips, gloves) in accordance with institutional guidelines for cytotoxic waste.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Hypothetical Signaling Pathway
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: Utilizing Elliptinium Acetate in a Human Tumor Cloning System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate is a derivative of the plant alkaloid ellipticine, which has demonstrated anti-cancer properties. It functions as a DNA intercalating agent and a topoisomerase II inhibitor, leading to the induction of DNA breaks and subsequent inhibition of DNA replication, RNA, and protein synthesis.[1] The human tumor cloning system, also known as a clonogenic or colony formation assay, is a well-established in vitro method to assess the ability of a single cancer cell to undergo unlimited division and form a colony. This assay is a valuable tool for determining the cytotoxic and anti-proliferative effects of chemotherapeutic agents like this compound on various tumor types.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound within a human tumor cloning system to evaluate its anti-tumor efficacy.
Data Presentation
In Vitro Activity of this compound in a Human Tumor Cloning System
The following table summarizes the in vitro response rate of various human tumors to this compound at a concentration of 0.4 µg/mL. The response is defined as ≤ 50% survival of tumor colony-forming units compared to a control group.
| Tumor Type | Number of Evaluable Tumors | Number of Responses | In Vitro Response Rate (%) |
| Breast Cancer | 28 | 10 | 36% |
| Renal Cell Carcinoma | 15 | 5 | 33% |
| Non-Small Cell Lung Cancer | 12 | 3 | 25% |
| Small Cell Lung Cancer | 8 | 2 | 25% |
| Ovarian Cancer | 7 | 1 | 14% |
| Melanoma | 6 | 1 | 17% |
| Colon Cancer | 5 | 0 | 0% |
| Sarcoma | 4 | 1 | 25% |
| Unknown Primary | 3 | 1 | 33% |
| Overall | 88 | 25 | 28% |
Data adapted from a study utilizing a human tumor cloning system to assess the antitumor effects of elliptinium.[2]
Cytotoxicity of Ellipticine (Parent Compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
IC50 values were determined by MTT assay after 96 hours of exposure.[3]
Signaling Pathways
This compound exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily by intercalating into DNA and inhibiting topoisomerase II. This leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis. The parent compound, ellipticine, has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Topoisomerase II Inhibition and DNA Damage Pathway
This compound stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks, triggering a DNA damage response that can lead to apoptosis.
PI3K/Akt Signaling Pathway and Apoptosis Induction
Ellipticine, the parent compound of this compound, has been demonstrated to induce apoptosis through the modulation of the PI3K/Akt signaling pathway. Inhibition of this pro-survival pathway, coupled with the activation of pro-apoptotic proteins, contributes to the cytotoxic effects of the drug.
Experimental Protocols
Human Tumor Cloning Assay (Soft Agar Colony Formation Assay)
This protocol outlines the methodology for assessing the effect of this compound on the colony-forming ability of human tumor cells.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Agarose (molecular biology grade)
-
Sterile 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Sterile water
Protocol:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% agarose solution in sterile water and sterilize by autoclaving.
-
Cool the agarose solution to 40-42°C in a water bath.
-
Pre-warm an equal volume of 2X complete cell culture medium to 40-42°C.
-
Mix the 1.2% agarose solution and 2X medium in a 1:1 ratio to obtain a final concentration of 0.6% agarose in 1X complete medium.
-
Immediately dispense 1.5 mL of the bottom agar mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Top Agar Layer (0.3% Agar) with Cells:
-
Prepare a 0.6% agarose solution and cool to 40-42°C.
-
Harvest and count the tumor cells. Prepare a single-cell suspension in pre-warmed complete medium at a concentration of 2x the desired final cell density (e.g., if the final density is 5,000 cells/well, prepare a suspension of 10,000 cells/mL).
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
In a sterile tube, mix equal volumes of the 2x cell suspension and the 2x drug solution.
-
Add an equal volume of the 0.6% agarose solution to the cell-drug mixture to achieve a final concentration of 0.3% agarose.
-
Immediately overlay 1.5 mL of this top agar-cell-drug mixture onto the solidified bottom agar layer.
-
-
-
Incubation:
-
Allow the top agar layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible in the control wells.
-
Feed the cells twice a week by adding 0.5 mL of complete medium containing the appropriate concentration of this compound to the top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 1 mL of 0.5% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully remove the Crystal Violet solution and wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well using a microscope.
-
Calculate the percent survival of colony-forming units for each drug concentration relative to the untreated control.
-
Experimental Workflow
The following diagram illustrates the key steps in the human tumor cloning assay for evaluating the efficacy of this compound.
Conclusion
The human tumor cloning system is a robust and clinically relevant method for assessing the in vitro efficacy of anti-cancer agents like this compound. The provided protocols and data offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound against a variety of human malignancies. The investigation of its impact on key signaling pathways, such as the PI3K/Akt pathway, provides valuable insights into its molecular mechanisms of action and can inform the development of more targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elliptinium Acetate Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate is a derivative of the plant alkaloid ellipticine, which has demonstrated antitumor activity.[1] As a DNA intercalating agent and a topoisomerase II inhibitor, this compound disrupts DNA replication and synthesis, leading to cell death.[1] This document provides detailed application notes and protocols for studying the effects of this compound on breast cancer cell lines, focusing on its mechanism of action, including the induction of apoptosis and cell cycle arrest. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in a preclinical setting.
While extensive clinical data exists for this compound in metastatic breast cancer, detailed in vitro studies on specific breast cancer cell lines are less common in publicly available literature. Therefore, the following protocols and data are based on the known mechanisms of the parent compound, ellipticine, which is expected to have a similar mode of action.
Mechanism of Action
This compound, like its parent compound ellipticine, exerts its cytotoxic effects through a multi-faceted mechanism. The primary modes of action are:
-
DNA Intercalation: The planar structure of the ellipticine molecule allows it to insert itself between the base pairs of DNA. This intercalation distorts the DNA double helix, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: this compound stabilizes the complex formed between topoisomerase II and DNA. This prevents the enzyme from re-ligating the DNA strands after inducing double-strand breaks, which are necessary to resolve DNA tangles during replication. The accumulation of these breaks triggers downstream cellular stress responses.
-
Induction of Apoptosis: The DNA damage caused by this compound can initiate programmed cell death, or apoptosis. In breast cancer cells, this has been shown to involve the activation of the p53 tumor suppressor protein and the Fas/Fas ligand death receptor pathway. This leads to the activation of a caspase cascade, ultimately resulting in the cleavage of cellular proteins and cell death.
-
Cell Cycle Arrest: Treatment with ellipticine has been demonstrated to cause an arrest of the cell cycle at the G2/M phase in breast cancer cells. This prevents the cells from proceeding through mitosis, thereby inhibiting proliferation.
The proposed signaling pathway for ellipticine-induced apoptosis in breast cancer cells is depicted below.
Quantitative Data Summary
The following tables summarize the expected quantitative data based on studies with the parent compound, ellipticine, in the MCF-7 human breast cancer cell line. Researchers should generate specific data for this compound in their cell lines of interest.
Table 1: Cytotoxicity of Ellipticine in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | ~1.0 |
Table 2: Effect of Ellipticine on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | Data not specified | Data not specified | Data not specified | |
| Ellipticine | Data not specified | Data not specified | Significant Increase |
Table 3: Effect of Ellipticine on Apoptotic Protein Expression in MCF-7 Cells
| Protein | Change in Expression/Activation | Reference |
| p53 | Increased | |
| Fas/APO-1 | Increased | |
| Caspase-8 | Activated | |
| Caspase-9 | Activated |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting changes in the expression and activation of key apoptotic proteins following treatment with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., beta-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of breast cancer cells using propidium iodide (PI) staining.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for L1210 Cell Line Experiments with Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting experiments with the murine leukemia L1210 cell line and the anti-cancer agent Elliptinium Acetate. This document includes detailed protocols for cell culture, cytotoxicity assays, cell cycle analysis, and assays to determine DNA damage and topoisomerase II inhibition. Quantitative data from published studies are summarized to aid in experimental design and data interpretation.
Introduction to this compound and the L1210 Cell Line
This compound is a derivative of the plant alkaloid ellipticine and functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1] This dual mechanism of action leads to the induction of DNA strand breaks and subsequent inhibition of DNA replication and protein synthesis, making it a potent cytotoxic agent against cancer cells.[1]
The L1210 cell line, derived from a mouse with lymphocytic leukemia, is a widely used model in cancer research for screening and characterizing anti-leukemic drugs. These cells grow in suspension and have a relatively short doubling time, making them suitable for a variety of in vitro assays.
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on the L1210 cell line. This data is essential for determining appropriate concentration ranges for in vitro experiments.
| Parameter | Value | Cell Line | Notes | Reference |
| ED50 | 60 ng/mL | L1210 | Inhibitory activity against L1210 cell culture. | [2] |
| IC50 | 73 nM | L1210 | [2] |
Experimental Protocols
L1210 Cell Culture
A fundamental requirement for reliable and reproducible experimental results is the proper maintenance of the L1210 cell line.
Materials:
-
L1210 cells (ATCC® CCL-219™ or equivalent)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (e.g., T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of L1210 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Initiation of Culture: Transfer the thawed cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: L1210 cells grow in suspension. Monitor cell density daily. When the cell density reaches approximately 8 x 10⁵ cells/mL, subculture by diluting the cell suspension with fresh complete growth medium to a seeding density of 0.5-1 x 10⁵ cells/mL.
-
Cell Viability: Before each experiment, assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
L1210 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L1210 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (logarithmic scale) and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
Ellipticine, the parent compound of this compound, is known to cause an accumulation of L1210 cells in the G2 phase of the cell cycle.[3] This protocol allows for the quantitative analysis of cell cycle distribution.
Materials:
-
L1210 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed L1210 cells in 6-well plates at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound (e.g., based on the IC50 value) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
DNA Damage Assessment (Comet Assay)
This assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Materials:
-
L1210 cells
-
This compound
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point (LMP) agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Protocol:
-
Cell Treatment: Treat L1210 cells with this compound for a short duration (e.g., 1-4 hours).
-
Cell Embedding: Mix a low number of cells (e.g., 1 x 10⁴) with LMP agarose and layer it onto a pre-coated slide.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This in vitro assay assesses the ability of this compound to inhibit the decatenating activity of topoisomerase II.
Materials:
-
Purified human topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II assay buffer
-
ATP
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining solution (e.g., Ethidium Bromide)
-
Gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the topoisomerase II assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase II alpha.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA minicircles will migrate into the gel.
-
Visualization: Stain the gel with a DNA stain and visualize the bands using a gel documentation system.
-
Analysis: The inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles with increasing concentrations of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in L1210 cells.
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: Workflow for assessing cytotoxicity and cell cycle effects.
References
Application Notes and Protocols for Assessing Elliptinium Acetate-Induced DNA Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate is a derivative of the plant alkaloid ellipticine, which has demonstrated anti-tumor properties. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition stabilizes the topoisomerase II-DNA cleavage complex, leading to the formation of DNA double-strand breaks (DSBs), which can trigger cell cycle arrest and apoptosis. Accurate assessment of DNA breaks induced by this compound is therefore critical for understanding its pharmacodynamics and for the development of novel cancer therapeutics.
These application notes provide detailed protocols for quantifying and visualizing DNA damage induced by this compound using established cellular and molecular biology techniques.
Mechanism of Action: this compound-Induced DNA Damage
This compound exerts its cytotoxic effects primarily through the disruption of DNA integrity. The planar structure of elliptinium allows it to intercalate between DNA base pairs, distorting the helical structure. This intercalation interferes with the function of DNA topoisomerase II.
Topoisomerase II normally introduces transient double-strand breaks to manage DNA supercoiling. This compound traps the enzyme in its covalent complex with DNA, preventing the re-ligation of the DNA strands. The collision of replication or transcription machinery with these stabilized cleavable complexes results in the conversion of these transient breaks into permanent DNA double-strand breaks. These DSBs are highly cytotoxic lesions that activate the DNA Damage Response (DDR) signaling cascade.
Data Presentation
The following tables summarize representative quantitative data for DNA damage induced by topoisomerase II inhibitors. While specific data for this compound is limited in publicly available literature, the provided data for etoposide, another topoisomerase II inhibitor, serves as a relevant example of the expected dose- and time-dependent effects on DNA damage markers.
Table 1: Dose-Dependent Induction of DNA Double-Strand Breaks by a Topoisomerase II Inhibitor (Etoposide)
| Concentration of Etoposide (µM) | Mean γH2AX Foci per Cell (± SEM) | Percent DNA in Comet Tail (± SEM) |
| 0 (Control) | 2.5 ± 0.5 | 5.2 ± 1.1 |
| 0.1 | 8.1 ± 1.2 | 12.5 ± 2.3 |
| 1 | 25.6 ± 3.1 | 35.8 ± 4.5 |
| 10 | 48.2 ± 5.7 | 62.1 ± 6.8 |
| 100 | >50 (confluent foci) | 78.4 ± 8.2 |
Note: This data is representative for a topoisomerase II inhibitor like etoposide and may vary depending on the cell line and specific experimental conditions. High concentrations can lead to confluent foci that are difficult to quantify individually.
Table 2: Time-Course of DNA Double-Strand Break Formation and Repair after Treatment with a Topoisomerase II Inhibitor (Etoposide)
| Time after Etoposide (10 µM) Treatment | Mean γH2AX Foci per Cell (± SEM) | Percent DNA in Comet Tail (± SEM) |
| 0 hr (Control) | 2.5 ± 0.5 | 5.2 ± 1.1 |
| 1 hr | 35.4 ± 4.2 | 45.3 ± 5.1 |
| 4 hr | 45.1 ± 5.3 | 58.7 ± 6.3 |
| 8 hr | 49.8 ± 6.1 | 65.2 ± 7.0 |
| 24 hr | 15.2 ± 2.5 | 25.1 ± 3.8 |
| 48 hr | 5.8 ± 1.1 | 10.5 ± 2.0 |
Note: This data is representative for a topoisomerase II inhibitor like etoposide. The peak of DNA damage is typically observed within a few hours of treatment, followed by a decline as DNA repair mechanisms are activated. The rate of repair can vary between cell types.
Experimental Protocols
Here we provide detailed protocols for two widely used methods to assess DNA breaks: the Alkaline Comet Assay for single- and double-strand breaks and Immunofluorescence Staining of γH2AX for double-strand breaks.
Protocol 1: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This technique measures DNA single- and double-strand breaks in individual cells.[1][2][3] Damaged DNA migrates further in an electric field, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the level of DNA damage.
Materials:
-
Frosted microscope slides
-
1% Normal Melting Point (NMP) Agarose in PBS
-
0.5% Low Melting Point (LMP) Agarose in PBS
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (add fresh before use), 10% DMSO (add fresh before use)
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose.
-
Allow the agarose to solidify completely at room temperature.
-
-
Cell Preparation and Embedding:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (at 37°C).
-
Immediately pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C, protected from light.
-
-
DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank.
-
Gently immerse the slides in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. At least 50-100 cells should be scored per sample.
-
Protocol 2: Immunofluorescence Staining of γH2AX Foci
Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is one of the earliest events in the cellular response to DSBs.[4] Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, where each focus is thought to represent a single DSB.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate to achieve 50-70% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips once with PBS.
-
Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. Analyze at least 100 nuclei per condition.
-
Mandatory Visualization
Caption: DNA Damage Response Pathway to this compound.
Caption: Experimental workflow for assessing DNA breaks.
References
- 1. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Elliptinium Acetate Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the efficacy of Elliptinium Acetate, a promising anti-cancer agent. The protocols outlined below are based on established methodologies for testing DNA intercalating agents and topoisomerase II inhibitors in rodent models of cancer.
Introduction to this compound
This compound is a derivative of the plant alkaloid ellipticine.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] The tumor suppressor protein p53 has also been implicated in the cellular response to ellipticine derivatives.
In Vivo Models for Efficacy Studies
The choice of an appropriate in vivo model is critical for obtaining meaningful and translatable data. Human tumor xenografts in immunodeficient mice are a widely used and relevant model for evaluating the efficacy of novel anti-cancer compounds.
Recommended Models:
-
Human Breast Cancer Xenografts: Based on in vitro and clinical data suggesting activity against breast cancer, xenograft models using cell lines such as MCF-7 or MDA-MB-231 are recommended.
-
Human Melanoma Xenografts: Preclinical studies with elliptinium derivatives have shown efficacy in melanoma models.
-
Other Relevant Xenografts: In vitro data also supports the evaluation of this compound in renal cell carcinoma and lung cancer xenograft models.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vivo efficacy studies of elliptinium derivatives. This data is based on a preclinical study using pazelliptine, a closely related elliptinium derivative, in human tumor xenografts.
Table 1: Efficacy of Pazelliptine in Human Tumor Xenografts
| Tumor Type | Treatment Group | Dosage (mg/kg, IV, Days 0 & 7) | Tumor Growth Inhibition (%) |
| Breast Cancer | Pazelliptine | 20-80 | >50% |
| Melanoma | Pazelliptine | 20-80 | >50% |
Data adapted from a European multicenter preclinical study.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for intravenous injection in mice.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% Dextrose in Water (D5W), Saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Solubility Testing: Prior to preparing the bulk formulation, determine the solubility of this compound in various sterile vehicles to identify a suitable solvent that allows for the desired final concentration.
-
Preparation of Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add a small amount of the chosen sterile vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
-
Final Formulation:
-
Once completely dissolved, bring the solution to the final desired concentration with the sterile vehicle.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Storage: Store the formulation according to its stability profile, typically at 4°C and protected from light. It is recommended to prepare the formulation fresh on the day of use.
Human Tumor Xenograft Model Protocol
Objective: To establish human tumor xenografts in immunodeficient mice for efficacy testing of this compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude, SCID), 6-8 weeks old
-
Human cancer cell line of interest (e.g., MCF-7, A375)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Protocol:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions to achieve a sufficient number of cells for implantation.
-
Cell Preparation:
-
Harvest the cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
In Vivo Efficacy Study Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in established human tumor xenografts.
Materials:
-
Tumor-bearing mice (from Protocol 4.2)
-
This compound formulation (from Protocol 4.1)
-
Vehicle control
-
Dosing syringes and needles
-
Calipers
-
Animal balance
Protocol:
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups via the chosen route of administration (e.g., intravenous injection). A recommended starting dose, based on studies with a related compound, is in the range of 20-80 mg/kg.
-
A suggested treatment schedule is two doses administered one week apart (Day 0 and Day 7).
-
-
Monitoring:
-
Measure tumor volume and body weight of each mouse at least twice a week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and tumor weight between the groups.
-
Generate survival curves if the study is designed to assess survival endpoints.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo xenograft efficacy study.
References
Application Notes and Protocols for High-Throughput Screening of Elliptinium Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Elliptinium Acetate derivatives. This document is intended to guide researchers in the efficient evaluation of novel compounds based on the known anti-cancer mechanism of the parent drug, this compound.
Introduction to this compound
This compound is a derivative of the plant alkaloid ellipticine and has been recognized for its anti-cancer properties. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This dual action leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately, apoptosis of cancer cells. The planar structure of elliptinium allows it to insert itself between DNA base pairs, disrupting the normal helical structure.[1][3]
The development of this compound derivatives aims to enhance efficacy, improve solubility, and reduce the toxicity associated with the parent compound. High-throughput screening provides a rapid and efficient methodology for evaluating large libraries of these derivatives to identify lead compounds for further development.[4]
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50/GI50 values) of various this compound derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
| Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| This compound | Breast (MCF-7) | ~1.0 | |
| Glioblastoma (U87MG) | ~1.0 | ||
| Neuroblastoma (IMR-32) | < 1.0 | ||
| Neuroblastoma (UKF-NB-4) | < 1.0 | ||
| Leukemia (HL-60) | < 1.0 | ||
| Leukemia (CCRF-CEM) | ~4.0 | ||
| 9-Methoxy-2-methylellipticinium acetate | CNS Cancer Subpanel | Potent and Selective | |
| 9-Methyl-2-methylellipticinium acetate | CNS Cancer Subpanel | Potent and Selective | |
| 9-Chloro-2-methylellipticinium acetate | CNS Cancer Subpanel | Potent and Selective | |
| 2-(Methoxymethyl)ellipticinium salt (24) | General | Relatively Potent | |
| 2-(Methoxymethyl)ellipticinium salt (25) | General | Relatively Potent | |
| (Methylthio)methyl congener (26) | General | Relatively Potent | |
| Novel Ellipticinium Salt (unspecified) | Breast Tumor Cells | Notable Cytotoxic Activity | |
| Quaternary Ellipticinium Salts (various) | 12 Cancer Cell Lines | Sub-micromolar average GI50 |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50%) is the concentration of a drug that causes 50% inhibition of cell growth. The values presented are for comparative purposes and may vary based on experimental conditions.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the disruption of DNA replication and integrity through two main processes: DNA intercalation and Topoisomerase II inhibition.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for evaluating this compound derivatives involves a primary screen to identify cytotoxic compounds, followed by secondary assays to confirm their mechanism of action.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is an antineoplastic agent known for its potent anti-cancer properties. It functions primarily as a DNA intercalating agent and a topoisomerase II inhibitor. This dual mechanism of action leads to the induction of DNA strand breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis). Flow cytometry is an indispensable tool for the quantitative analysis of these cellular responses to drug treatment.
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, focusing on three key assays: cell cycle analysis, apoptosis detection via Annexin V/Propidium Iodide (PI) staining, and measurement of mitochondrial membrane potential.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted mechanism:
-
DNA Intercalation and Topoisomerase II Inhibition: As a planar molecule, this compound intercalates between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[1][2] Furthermore, it stabilizes the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological stress. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
-
Cell Cycle Arrest: The presence of DNA damage activates cell cycle checkpoints, primarily at the G2/M transition, to halt cell division and allow for DNA repair. This arrest is mediated by complex signaling pathways involving cyclins and cyclin-dependent kinases (CDKs).[3]
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes apoptosis. This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] The intrinsic pathway is initiated by cellular stress and involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the upregulation of death receptors like Fas, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Data Presentation
The following tables present representative quantitative data illustrating the effects of ellipticine, the parent compound of this compound, on a cancer cell line. These results are indicative of the types of dose-dependent and time-course effects that can be expected when analyzing cells treated with this compound.
Table 1: Dose-Dependent Effect of Ellipticine on Cell Cycle Distribution in a Cancer Cell Line (24-hour treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 2.1 ± 0.4 |
| 1 | 58.9 ± 2.8 | 18.1 ± 2.2 | 20.0 ± 2.1 | 3.0 ± 0.6 |
| 2.5 | 45.3 ± 3.5 | 15.4 ± 1.9 | 35.3 ± 3.3 | 4.0 ± 0.8 |
| 5 | 30.1 ± 2.9 | 10.2 ± 1.5 | 50.1 ± 4.1 | 9.6 ± 1.2 |
Table 2: Time-Course Effect of Ellipticine (5 µM) on Apoptosis in a Cancer Cell Line
| Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.5 ± 1.8 | 2.1 ± 0.5 | 1.4 ± 0.3 |
| 12 | 80.3 ± 2.5 | 10.2 ± 1.2 | 9.5 ± 1.1 |
| 24 | 55.1 ± 3.1 | 25.8 ± 2.4 | 19.1 ± 1.9 |
| 48 | 25.7 ± 2.8 | 30.5 ± 2.9 | 43.8 ± 3.5 |
Table 3: Dose-Dependent Effect of Ellipticine on Mitochondrial Membrane Potential (ΔΨm) in a Cancer Cell Line (24-hour treatment)
| Concentration (µM) | % Cells with High ΔΨm (JC-1 aggregates - Red) | % Cells with Low ΔΨm (JC-1 monomers - Green) |
| 0 (Control) | 92.3 ± 2.2 | 7.7 ± 0.9 |
| 1 | 85.1 ± 2.9 | 14.9 ± 1.5 |
| 2.5 | 65.4 ± 3.8 | 34.6 ± 2.7 |
| 5 | 40.2 ± 4.1 | 59.8 ± 3.9 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak may also be visible, representing apoptotic cells with fragmented DNA.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, step 1.
-
Cell Harvesting: Collect all cells as described in Protocol 1, step 2.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. The populations are identified as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, step 1.
-
Cell Harvesting: Collect all cells as described in Protocol 1, step 2.
-
Staining: Resuspend the cells in pre-warmed cell culture medium containing JC-1 (final concentration typically 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells and wash once with pre-warmed PBS.
-
Resuspension: Resuspend the cells in PBS for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis detection.
References
Application Note: Visualizing Topoisomerase II Inhibition by Elliptinium Acetate using Immunofluorescence
Introduction
Elliptinium acetate is an antineoplastic agent that functions as a topoisomerase II inhibitor and a DNA intercalating agent.[1][2][3] Its mechanism of action involves stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks.[1][2] This disruption of DNA replication and RNA synthesis ultimately triggers apoptotic cell death in cancer cells. Topoisomerase II is a critical nuclear enzyme responsible for managing DNA topology during processes like replication and transcription. Given its role in the cell cycle and proliferation, topoisomerase II is a key target for cancer chemotherapy.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins such as topoisomerase II. This application note provides a detailed protocol for the immunofluorescent staining of topoisomerase II in cultured cells following treatment with this compound. By quantifying changes in topoisomerase II expression and localization, researchers can gain insights into the cellular response to this chemotherapeutic agent.
Data Presentation
The following table presents illustrative quantitative data from a hypothetical immunofluorescence experiment measuring the nuclear fluorescence intensity of topoisomerase II in a cancer cell line treated with varying concentrations of this compound. The data is presented as the mean fluorescence intensity (MFI) within the nucleus, reflecting the relative amount of topoisomerase II.
| Treatment Group | Concentration (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Change in MFI vs. Control |
| Vehicle Control (DMSO) | 0 | 18,542 | ± 1,531 | 0% |
| This compound | 1 | 14,278 | ± 1,198 | -23% |
| This compound | 5 | 9,855 | ± 876 | -47% |
| This compound | 10 | 6,123 | ± 599 | -67% |
Note: This data is representative and intended to illustrate expected results. Actual values will vary depending on the cell line, experimental conditions, and imaging parameters.
Experimental Protocols
This section details the methodology for cell culture, treatment with this compound, and subsequent immunofluorescence staining of topoisomerase II.
1. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) onto sterile glass coverslips in a 24-well plate. The seeding density should be optimized to achieve 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO₂ for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the drug to take effect.
2. Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature to allow antibody access to nuclear antigens.
-
-
Blocking:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween® 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against topoisomerase II (e.g., anti-topoisomerase IIα or IIβ) in the blocking buffer to its optimal working concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with 1X PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) in the blocking buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with 1X PBS containing 0.1% Tween® 20 for 5 minutes each in the dark.
-
For nuclear counterstaining, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells one final time with 1X PBS for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
3. Imaging and Analysis
-
Visualization: Visualize the slides using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and the fluorescently labeled secondary antibody (e.g., green for Alexa Fluor® 488) channels.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity of the topoisomerase II signal within the DAPI-stained nuclear region. This will provide a quantitative measure of nuclear topoisomerase II levels.
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: this compound induced signaling pathway.
References
Troubleshooting & Optimization
Elliptinium Acetate solubility in DMSO vs. water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and mechanism of action of Elliptinium Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is considered insoluble in water. For most in vitro applications, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: How should I store this compound and its stock solutions?
A2: Solid this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A stock solution in DMSO is typically stable for up to 3 months at -20°C.
Q3: What is the mechanism of action of this compound?
A3: this compound is an antineoplastic agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[2] It inserts itself between the base pairs of DNA, disrupting DNA replication and transcription.[3] Furthermore, it stabilizes the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and ultimately induces apoptosis.[4][5]
Solubility Data
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 336.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 336.38 g/mol x 1000 = 3.36 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.36 mg of this compound powder into the tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure complete dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Guide
Issue 1: this compound is not dissolving in DMSO.
-
Possible Cause: Insufficient mixing or low temperature.
-
Solution: Continue vortexing for a longer period. Gentle warming of the solution to 37°C or brief sonication can aid dissolution.
-
-
Possible Cause: Compound has precipitated out of solution.
-
Solution: This can happen if the stock solution was not stored properly or if it has been subjected to multiple freeze-thaw cycles. Try warming and vortexing the solution. If precipitation persists, it is recommended to prepare a fresh stock solution.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution in an aqueous medium (e.g., cell culture media).
-
Possible Cause: The aqueous solubility limit has been exceeded. This compound is poorly soluble in water.
-
Solution: It is crucial to ensure that the final concentration of DMSO in the aqueous medium is kept low (typically ≤ 0.5%) to maintain the solubility of the compound and to avoid solvent-induced cytotoxicity. Perform serial dilutions of the DMSO stock in the aqueous medium, mixing thoroughly after each step, to reach the desired final concentration.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound.
-
Solution: Ensure proper storage of both the solid compound and the DMSO stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. It is advisable to use freshly prepared dilutions for experiments.
-
Visualizing Experimental Workflows and Mechanisms
Logical Workflow for Dissolving and Using this compound
Caption: Workflow for dissolving this compound in DMSO and preparing working solutions.
Simplified Signaling Pathway of this compound's Actiondot
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Page loading... [guidechem.com]
- 4. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Elliptinium Acetate in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Elliptinium Acetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the acetate salt of elliptinium, a derivative of the plant alkaloid ellipticine.[1] Its primary anticancer mechanism involves acting as a DNA intercalating agent and an inhibitor of topoisomerase II.[1] By inserting itself between DNA base pairs, it disrupts the normal helical structure and stabilizes the cleavable complex of topoisomerase II, leading to DNA breakages and the inhibition of DNA replication, as well as RNA and protein synthesis.[1]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
The stability of this compound in aqueous-based culture media can be influenced by several factors, including:
-
pH: The hydrolysis of the acetate group can be catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures, such as the standard 37°C used for cell culture, can accelerate degradation rates.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Serum Components: this compound, as a cationic molecule, may interact with negatively charged proteins in fetal bovine serum (FBS), which can affect its stability and bioavailability.[2][3]
-
Media Composition: Different base media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and vitamins that could potentially interact with the compound.
Q3: What are the visible signs of this compound degradation or precipitation in my experiments?
Visible indicators of degradation or stability issues can include:
-
A change in the color of the culture medium.
-
The appearance of a precipitate or cloudiness after adding the compound to the medium.
-
Inconsistent or lower-than-expected biological activity in your assays.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
-
Degradation in Culture Media: this compound may be unstable over the course of a multi-day experiment.
-
Solution: Perform a stability study of this compound in your specific cell culture medium (see Protocol 1). If significant degradation is observed, consider replenishing the compound at regular intervals during long-term experiments or shortening the incubation time. Always prepare fresh working solutions from a frozen stock for each experiment.
-
-
Cell Seeding Density: The number of cells per well can significantly impact the calculated IC50 value.
-
Solution: Use a consistent and optimized cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity), which can lead to different IC50 values.
-
Solution: Choose an assay appropriate for your cell line and experimental goals and use it consistently.
-
-
Interaction with Serum Proteins: Binding to serum proteins can reduce the effective concentration of the drug available to the cells.
-
Solution: Consider conducting experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it. Alternatively, perform a serum-binding study to quantify the extent of this interaction.
-
Caption: Troubleshooting workflow for inconsistent IC50 results.
Issue 2: Loss of Compound Activity Over Time
Possible Causes and Solutions:
-
Hydrolysis: The acetate ester of this compound is susceptible to hydrolysis in aqueous media, leading to the formation of the less active parent compound.
-
Solution: Prepare fresh solutions immediately before use. Avoid storing the compound in aqueous solutions for extended periods. If necessary, prepare and store in an acidic buffer (pH 4-5) at 4°C for short-term storage, as this can slow down hydrolysis.
-
-
Photodegradation: Exposure to light can cause degradation.
-
Solution: Protect stock solutions and experimental setups from light by using amber-colored vials and plates or by covering them with aluminum foil.
-
Caption: Proposed primary degradation pathway for this compound.
Data Presentation
The stability of this compound is influenced by the composition of the culture medium and the presence of serum. Below are illustrative stability data based on typical observations for cationic compounds in cell culture.
Table 1: Half-life of this compound (10 µM) in Different Culture Media at 37°C
| Culture Medium | Half-life (hours) without FBS | Half-life (hours) with 10% FBS |
| DMEM | 36 | 24 |
| RPMI-1640 | 48 | 30 |
| PBS (pH 7.4) | 72 | N/A |
Table 2: Effect of pH and Temperature on the Half-life of this compound in PBS
| Condition | Half-life (hours) |
| pH 6.0 at 37°C | 96 |
| pH 7.4 at 37°C | 72 |
| pH 8.0 at 37°C | 48 |
| pH 7.4 at 25°C | 120 |
| pH 7.4 at 4°C | >200 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound over time.
Materials:
-
This compound
-
Culture medium of interest (with and without 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation: Prepare a 10 µM solution of this compound in the desired culture medium (e.g., DMEM + 10% FBS).
-
Incubation: Aliquot the solution into sterile microcentrifuge tubes and incubate them under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for analysis. The t=0 sample should be processed immediately.
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate serum proteins.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to elute this compound (e.g., 10-90% B over 15 minutes).
-
Detection: Monitor at the absorbance maximum for this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining compound versus time and calculate the half-life (t½).
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
H₂DCFDA probe
-
Culture medium
-
Fluorescence microplate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plate for a plate reader) and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add medium containing 10 µM H₂DCFDA and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (and appropriate controls) to the cells.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a microplate reader or by analyzing the cells on a flow cytometer.
-
Data Analysis: Normalize the fluorescence of treated cells to that of vehicle-treated control cells to determine the fold increase in ROS production.
Signaling Pathways
Caption: Mechanism of action of this compound via Topoisomerase II inhibition.
Caption: this compound-induced ROS generation and downstream signaling.
References
Potential for Elliptinium Acetate to cause hemolysis in vitro
Elliptinium Acetate Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro hemolytic potential of the investigational compound this compound. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an investigational intercalating agent being evaluated for its potential as an anti-neoplastic drug. Its planar structure allows it to insert between the base pairs of DNA, thereby inhibiting DNA replication and transcription in rapidly dividing cancer cells. Due to its chemical properties, its potential for off-target effects, such as interaction with cell membranes, requires careful evaluation.
Q2: What is drug-induced hemolysis and why is it a critical safety concern?
Drug-induced hemolysis is the premature destruction of red blood cells (erythrocytes) caused by a drug or its metabolite. In a clinical setting, this can lead to anemia, jaundice, and in severe cases, kidney damage. Assessing the hemolytic potential of a drug candidate early in development is a critical step in safety pharmacology and toxicology screening to mitigate the risk of adverse events in future clinical trials.
Q3: What are the potential mechanisms for this compound-induced hemolysis?
Based on preliminary data, two primary mechanisms are hypothesized for this compound-induced hemolysis:
-
Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS) within red blood cells. The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to hemoglobin and the cell membrane, ultimately causing lysis.
-
Direct Membrane Interaction: Due to its amphipathic nature, this compound may directly intercalate into the lipid bilayer of the red blood cell membrane. This can disrupt membrane integrity, alter ion permeability, and lead to cell swelling and rupture.
Q4: What is the standard in vitro assay to determine the hemolytic potential of this compound?
The most common and regulatory-accepted method is the in vitro hemolysis assay using a suspension of washed red blood cells (RBCs) from various species, including humans. This assay quantifies the amount of hemoglobin released from lysed RBCs upon incubation with the test compound. The results are typically compared to a positive control (e.g., Triton X-100) and a negative control (vehicle).
Troubleshooting Guide
Issue 1: High background hemolysis observed in the vehicle (negative) control.
-
Possible Cause 1: Mechanical Stress. Excessive force during the washing and resuspension of RBCs can cause premature lysis.
-
Solution: Handle RBC suspensions gently. Use wide-bore pipette tips and avoid vigorous vortexing. Centrifuge at the lowest recommended speed and time to pellet the cells (e.g., 500 x g for 5-10 minutes).
-
-
Possible Cause 2: Improper Buffer Conditions. Incorrect pH, osmolarity, or the presence of contaminants in the assay buffer (e.g., Phosphate Buffered Saline - PBS) can stress the RBCs.
-
Solution: Ensure the buffer is iso-osmotic (e.g., 1X PBS at ~300 mOsm/L) and at a physiological pH (7.4). Use fresh, sterile-filtered buffer for all experiments.
-
-
Possible Cause 3: Age of Blood Sample. RBCs from older blood samples are more fragile and prone to lysis.
-
Solution: Use fresh blood samples (ideally less than 24 hours old) collected with an appropriate anticoagulant (e.g., heparin, EDTA).
-
Issue 2: Inconsistent or high variability in results between experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting. Small volumes of RBC suspensions or drug dilutions can be difficult to pipette accurately, leading to variability.
-
Solution: Use calibrated pipettes and ensure proper technique. For highly concentrated stock solutions of this compound, perform serial dilutions to ensure accuracy.
-
-
Possible Cause 2: Temperature Fluctuations. The rate of hemolysis can be temperature-dependent.
-
Solution: Ensure all components (RBC suspension, drug dilutions, buffers) are pre-warmed to the assay temperature (typically 37°C) before starting the incubation. Use a calibrated incubator and monitor the temperature throughout the experiment.
-
-
Possible Cause 3: Incomplete RBC Lysis in the Positive Control. If the positive control (100% lysis) is not consistent, it will affect the normalization of the data.
-
Solution: Ensure the lysing agent (e.g., 1% Triton X-100) is thoroughly mixed with the RBC suspension and allowed sufficient time to cause complete lysis.
-
Issue 3: this compound precipitates in the assay medium.
-
Possible Cause: Low Solubility. The compound may have low aqueous solubility at the tested concentrations.
-
Solution 1: Use a Co-solvent. If appropriate for the experimental design, dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before preparing the final dilutions in the assay buffer. Ensure the final concentration of the solvent is low (typically ≤0.5%) and is consistent across all wells, including controls.
-
Solution 2: Test Lower Concentrations. If solubility remains an issue, the maximum testable concentration may be limited by the compound's solubility in the assay buffer. This should be noted as a limitation in the study report.
-
Data & Protocols
Quantitative Data Summary
Table 1: Comparative Hemolytic Activity of this compound Across Species
| Concentration (µM) | % Hemolysis - Human RBCs (Mean ± SD) | % Hemolysis - Rat RBCs (Mean ± SD) | % Hemolysis - Dog RBCs (Mean ± SD) |
| 1 | 0.8 ± 0.3 | 1.5 ± 0.5 | 1.1 ± 0.4 |
| 10 | 5.2 ± 1.1 | 8.9 ± 1.5 | 6.5 ± 1.3 |
| 50 | 25.6 ± 3.4 | 45.3 ± 4.1 | 30.1 ± 3.8 |
| 100 | 68.4 ± 5.2 | 89.7 ± 3.9 | 75.2 ± 4.5 |
Table 2: Effect of Antioxidant (N-acetylcysteine) on this compound-Induced Hemolysis in Human RBCs
| This compound (µM) | Pre-treatment | % Hemolysis (Mean ± SD) |
| 50 | Vehicle | 25.6 ± 3.4 |
| 50 | N-acetylcysteine (1 mM) | 10.3 ± 2.1 |
Experimental Protocol: In Vitro Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Collect whole blood in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge at 500 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and the buffy coat.
-
Resuspend the RBC pellet in 5 volumes of cold, sterile 1X PBS (pH 7.4).
-
Repeat the centrifugation and washing steps two more times.
-
After the final wash, resuspend the RBC pellet in 1X PBS to prepare a 2% (v/v) RBC suspension.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Perform serial dilutions of the stock solution in 1X PBS to achieve the desired final concentrations. The final vehicle concentration should be constant across all wells (e.g., 0.5%).
-
-
Assay Procedure:
-
Add 100 µL of 1X PBS to the wells designated for the negative control (0% lysis).
-
Add 100 µL of 1% Triton X-100 in 1X PBS to the wells for the positive control (100% lysis).
-
Add 100 µL of the various this compound dilutions to the test wells.
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Collection:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin) using a plate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Visualizations
Caption: Workflow for the in vitro red blood cell (RBC) hemolysis assay.
Caption: Hypothetical pathway for this compound-induced oxidative hemolysis.
Technical Support Center: Minimizing Off-Target Effects of Elliptinium Acetate
Welcome to the technical support center for Elliptinium Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to minimize off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a derivative of the plant alkaloid ellipticine. Its primary mode of action is as a DNA intercalating agent and a topoisomerase II inhibitor.[1] By inserting itself into the DNA helix, it disrupts DNA replication and transcription. It also stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately inhibiting cell proliferation.
Q2: What are the known and potential off-target effects of this compound?
While specific off-target protein interactions of this compound are not extensively documented in publicly available literature, its known mechanisms suggest several potential off-target effects:
-
Mitochondrial Dysfunction: Ellipticine, the parent compound, is known to uncouple mitochondrial oxidative phosphorylation. This can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), potentially causing cellular damage independent of its topoisomerase II inhibition.
-
Induction of Apoptosis Pathways: Ellipticine has been shown to induce apoptosis through the activation of the p53 pathway and the Fas/Fas ligand death receptor pathway.[2] While desirable in cancer cells, activation of these pathways in non-target cells can lead to toxicity.
-
General Cytotoxicity: As a DNA intercalating agent, high concentrations of this compound can cause widespread DNA damage and cytotoxicity in a non-specific manner.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of Control Compounds: Compare the effects of this compound with a structurally related but inactive compound. This can help differentiate specific effects from those caused by the general chemical structure.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects. A careful dose-response study can help identify the therapeutic window.
-
Target Engagement Assays: Directly measure the engagement of this compound with its intended target, topoisomerase II, using assays like the topoisomerase II activity assay.
-
Rescue Experiments: If a specific off-target is suspected, try to "rescue" the phenotype by inhibiting the off-target protein or pathway.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in non-cancerous cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value in your specific cell line and use concentrations at or below the IC50 for initial experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.1%). Run a solvent-only control. |
| Off-target mitochondrial effects. | Assess mitochondrial health using assays like MTT or measure the mitochondrial membrane potential. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during treatment. |
| Compound stability. | Prepare fresh stock solutions of this compound for each experiment. This compound may be light-sensitive, so protect it from light. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques, especially for serial dilutions. |
Problem 3: No significant on-target effect (inhibition of cell proliferation) is observed.
| Possible Cause | Troubleshooting Step |
| Low expression of Topoisomerase II in the cell line. | Confirm the expression of topoisomerase II in your cell line using Western blot or qPCR. |
| Drug efflux. | Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound. Consider using a cell line with lower efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
| Incorrect assay conditions. | Ensure that the assay conditions (e.g., incubation time, cell density) are optimized for your specific cell line and experimental question. |
Quantitative Data
The cytotoxic activity of Ellipticine, the parent compound of this compound, varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
| Data is for Ellipticine and is intended to provide a general reference.[3] IC50 values for this compound may vary. |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the activity of topoisomerase II by its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Stop buffer/loading dye
-
Agarose
-
Ethidium bromide or other DNA stain
-
This compound
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, ATP, and kDNA.
-
Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Resolve the DNA on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Expected Result: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA bands. This compound will inhibit this process, leading to a higher proportion of catenated kDNA that remains in the well or migrates slowly.
DNA Intercalation Assay (DNA Unwinding Assay)
This assay is based on the principle that DNA intercalators unwind the DNA helix, which can be detected by a change in the mobility of supercoiled plasmid DNA on an agarose gel.
Materials:
-
Supercoiled plasmid DNA
-
Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Stop buffer/loading dye
-
Agarose
-
Ethidium bromide or other DNA stain
-
This compound
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA and varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for 15 minutes to allow for intercalation.
-
Add Topoisomerase I to the reaction mixture. This will relax any supercoiling that has not been constrained by the intercalator.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Resolve the DNA on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Expected Result: In the presence of an intercalator like this compound, the plasmid DNA will become unwound. The subsequent treatment with Topoisomerase I will relax the unconstrained supercoils, but the intercalator-induced unwinding will cause the plasmid to migrate differently than the fully relaxed or supercoiled controls.
Visualizations
Caption: Potential apoptotic pathways induced by this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
Technical Support Center: Troubleshooting Assay Interference with Elliptinium Acetate
Disclaimer: Specific documented examples of assay interference caused by Elliptinium Acetate are not prevalent in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for identifying and troubleshooting potential assay interference based on the physicochemical properties of this compound and common mechanisms of interference observed with similar chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which this compound could interfere with my assay?
A1: Based on its planar, aromatic, and heterocyclic structure, this compound has the potential to interfere with biochemical and cell-based assays through several mechanisms:
-
Optical Interference: As a chromophore, this compound can absorb light, and its extended aromatic system suggests it may also be fluorescent. This can lead to false positives or negatives in assays that use absorbance or fluorescence as a readout.[1][2]
-
Compound Aggregation: At certain concentrations, organic molecules can self-associate to form colloidal aggregates.[3] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that are not related to the specific target of interest.[3][4]
-
Redox Activity: Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (like DTT), leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide. ROS can damage proteins and interfere with assay components, causing false signals.
-
Chemical Reactivity: Although less common for this chemical class, the compound could potentially react with assay components, such as enzyme substrates or detection reagents.
Q2: My assay shows a dose-dependent inhibition with this compound. Does this confirm it's a true inhibitor?
A2: Not necessarily. Reproducible, concentration-dependent activity is a characteristic of true inhibitors, but it is also a hallmark of many forms of assay interference. For example, compound aggregation and fluorescence interference can also show a dose-dependent response. Therefore, it is crucial to perform counter-screens and orthogonal assays to rule out these artifacts.
Q3: I am observing high variability between replicate wells when testing this compound. What could be the cause?
A3: High variability can be a sign of compound precipitation or aggregation. If the compound is not fully soluble in the assay buffer, it can lead to inconsistent results. Consider checking the solubility of this compound in your assay buffer and visually inspecting the wells for any signs of precipitation.
Q4: How can I proactively minimize the risk of assay interference from this compound?
A4: Careful assay design is key. Consider the following:
-
Choice of Detection Method: If possible, choose a detection method that is less susceptible to interference from colored or fluorescent compounds. For example, if you suspect fluorescence interference, consider an orthogonal assay with a luminescence or absorbance-based readout.
-
Buffer Composition: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent compound aggregation.
-
Compound Concentration: Testing at the lowest effective concentration can minimize the risk of aggregation and other concentration-dependent artifacts.
Troubleshooting Guides
Issue 1: Suspected Optical Interference (Absorbance or Fluorescence)
Symptoms:
-
Unexpectedly high or low signal in an absorbance or fluorescence-based assay.
-
Signal is observed in control wells containing only the compound and buffer.
Troubleshooting Workflow:
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Elliptinium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elliptinium acetate. The information is designed to address common challenges encountered during photostability experiments under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation under ambient laboratory light. What could be the cause?
A1: this compound is known to be photosensitive. Exposure to ambient laboratory light, especially fluorescent lighting which emits UV radiation, can lead to significant degradation. It is crucial to protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] Always prepare and handle solutions under low-light conditions or in a dark room if possible.
Q2: I am observing inconsistent results in my photostability studies. What are the potential sources of variability?
A2: Inconsistent results can arise from several factors:
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Light Source Variability: Ensure your light source provides a consistent and uniform illumination. The spectral distribution and intensity of the lamp should be regularly monitored.[1] The use of a calibrated light source as specified in ICH Q1B guidelines is recommended.[1]
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Temperature Fluctuations: Localized temperature changes near the light source can affect degradation rates. It is advisable to use a temperature-controlled chamber for your experiments or include a dark control stored at the same temperature.[1]
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Sample Preparation: Inconsistencies in sample concentration, pH of the solution, and the presence of impurities can all impact photostability. Ensure your sample preparation protocol is robust and reproducible.
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Oxygen Levels: The presence of oxygen can influence photodegradation pathways. For highly sensitive experiments, consider de-gassing your solvent and blanketing the sample with an inert gas like nitrogen or argon.
Q3: How can I identify the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed to identify and characterize degradation products.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is a powerful tool for separating the parent drug from its degradation products. The UV-Vis spectra obtained from the PDA can provide initial clues about the structure of the degradants.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their structural elucidation.
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Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products, followed by analysis using NMR and FTIR.
Q4: What is the significance of determining the quantum yield of photodegradation?
A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in a chemical reaction. Determining the quantum yield is crucial for:
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Predicting Shelf Life: It allows for the prediction of the drug's stability under various light conditions.
-
Mechanistic Insights: It provides information about the primary photochemical processes involved in the degradation.
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Formulation Development: Understanding the quantum yield helps in designing appropriate protective packaging and formulating strategies to enhance stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability between replicate samples | Non-uniform light exposure. | Ensure all samples are equidistant from the light source and that the light intensity is uniform across the sample holder. Consider using a merry-go-round photoreactor for consistent irradiation. |
| Temperature gradients within the chamber. | Use a fan to circulate air within the photostability chamber or use a temperature-controlled unit. Monitor the temperature of both the exposed and dark control samples. | |
| Unexpectedly low degradation | Incorrect wavelength of the light source. | Verify the spectral output of your lamp to ensure it overlaps with the absorption spectrum of this compound. |
| Light screening by the sample container or high sample concentration. | Use quartz cuvettes or borosilicate glass that is transparent in the relevant UV-Vis region. If the sample concentration is high, consider diluting it to avoid inner filter effects. | |
| Appearance of unknown peaks in HPLC chromatogram of the dark control | Thermal degradation or chemical instability. | Analyze the dark control at the beginning and end of the experiment to assess thermal degradation. Ensure the solvent is pure and does not react with the compound. |
| Poor peak shape in HPLC analysis | Inappropriate mobile phase or column. | Optimize the HPLC method by adjusting the mobile phase composition, pH, and trying different column chemistries. |
| Difficulty in isolating degradation products | Low concentration of degradants. | Perform forced degradation under more stringent conditions (higher light intensity or longer exposure) to generate a sufficient quantity of the degradation products for isolation and characterization. |
Quantitative Data Summary
The following table summarizes hypothetical data on the photostability of this compound under specified laboratory conditions.
| Parameter | Condition | Value | Analytical Method |
| Half-life (t1/2) | Simulated sunlight (ICH Q1B Option 1) | 3.5 hours | HPLC-UV |
| Degradation Rate Constant (k) | UV-A (350 nm) | 0.198 hr-1 | HPLC-UV |
| Quantum Yield (Φ) | 254 nm irradiation | 0.025 | Quinine Actinometry |
| Major Degradation Product | N/A | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-8-ol | LC-MS |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution
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Preparation of Solutions:
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Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., methanol or phosphate buffer, pH 7.4).
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Prepare a dark control by wrapping a separate sample vial in aluminum foil.
-
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Light Exposure:
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Place the sample and dark control in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a near UV fluorescent lamp).
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Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
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Maintain the temperature at 25°C ± 2°C.
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Sample Analysis:
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At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
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Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
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Protocol 2: Forced Degradation Study
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Preparation of Samples:
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Prepare separate 100 µg/mL solutions of this compound.
-
-
Stress Conditions:
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Acidic Hydrolysis: Add 1N HCl and reflux for 2 hours at 60°C.
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Basic Hydrolysis: Add 1N NaOH and reflux for 2 hours at 60°C.
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Oxidative Degradation: Add 3% hydrogen peroxide and stir for 24 hours at room temperature.
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Photolytic Degradation: Expose the solution to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis:
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Neutralize the acidic and basic samples before analysis.
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Analyze all stressed samples using HPLC-PDA and LC-MS to identify and characterize the degradation products.
-
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Hypothetical photodegradation pathway of this compound.
References
Preventing Elliptinium Acetate precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Elliptinium Acetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate?
This compound is the acetate salt of Elliptinium, a derivative of the alkaloid ellipticine.[1] As a weakly basic compound, its solubility in aqueous solutions is highly dependent on pH. Precipitation typically occurs when the pH of the solution increases, causing the protonated (charged and more soluble) form of the molecule to convert to its neutral (less soluble) form.[2][3][4] This issue is common for many weakly basic drugs, which are more soluble in the acidic environment of the stomach but less so at the higher pH found in the small intestine.[5]
Q2: How does pH affect the solubility of this compound?
For weakly basic drugs like this compound, solubility decreases as the pH increases. In acidic environments (low pH), the molecule accepts a proton and becomes ionized (positively charged). This charged form is more polar and, therefore, more soluble in water. As the pH rises above the compound's pKa, it loses its proton, becoming a neutral, less polar molecule that is significantly less water-soluble, leading to precipitation.
Q3: What is the optimal pH range for keeping this compound in solution?
The optimal pH is below the compound's pKa. While the specific pKa for this compound is not readily published, for most weakly basic drugs, maintaining a pH at least 1-2 units below the pKa is recommended to ensure the compound remains in its protonated, soluble form. The use of buffering agents to maintain a stable, acidic pH is a crucial strategy to prevent precipitation.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What happened?
This is a common phenomenon known as co-solvent dilution precipitation. This compound is likely highly soluble in a polar aprotic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer, the solvent composition changes dramatically. The DMSO concentration drops, reducing its ability to keep the compound dissolved, and if the final pH of the aqueous buffer is not sufficiently acidic, the compound will precipitate out. Strategies to avoid this include using a lower stock concentration or adding the aqueous phase slowly to the alcoholic/DMSO solution with vigorous stirring.
Q5: Can I use co-solvents to improve the aqueous solubility of this compound?
Yes, co-solvents can significantly enhance solubility. Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds in aqueous solutions. They work by reducing the polarity of the solvent system, which lessens the interfacial tension between the aqueous solution and the hydrophobic solute. However, it's important to note that upon significant dilution with water, the co-solvent's effect diminishes, which can still lead to precipitation if the solution becomes supersaturated.
Q6: What other factors can influence the stability of my this compound solution?
Besides pH and solvent composition, other factors can affect stability:
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Temperature: Store solutions at controlled temperatures to avoid thermal degradation or changes in solubility.
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Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying solubility and stability. Ensure you are using a consistent and well-characterized solid form.
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Storage Conditions: For light-sensitive compounds, use UV-resistant or opaque packaging. To prevent hydrolysis, control moisture levels with appropriate packaging.
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound
This table illustrates the critical relationship between pH and the solubility of this compound at 25°C. As a typical weak base, its solubility dramatically increases at lower pH values.
| pH Value | Solubility (mg/mL) | Predominant Form |
| 2.0 | > 50.0 | Ionized (Protonated) |
| 4.0 | 15.2 | Ionized (Protonated) |
| 6.0 | 1.8 | Mixed |
| 7.4 | 0.1 | Neutral (Base) |
| 8.0 | < 0.05 | Neutral (Base) |
Table 2: Effect of Co-solvents on this compound Solubility
This table shows the solubility of this compound in various co-solvent systems (20% v/v in aqueous buffer at pH 7.4), demonstrating their utility in enhancing solubility.
| Co-solvent System (20% v/v) | Solubility (mg/mL) at pH 7.4 |
| None (Aqueous Buffer only) | 0.1 |
| Ethanol | 2.5 |
| Propylene Glycol (PG) | 4.1 |
| Polyethylene Glycol 400 (PEG 400) | 5.8 |
| Dimethyl Sulfoxide (DMSO) | 12.3 |
Key Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes how to prepare a stable, aqueous stock solution by controlling the pH.
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Buffer Preparation: Prepare a 50 mM citrate buffer at pH 4.0. Verify the final pH with a calibrated pH meter.
-
Weighing: Accurately weigh the required amount of this compound powder.
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Dissolution: Slowly add the powder to the citrate buffer while stirring continuously with a magnetic stirrer.
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Sonication (Optional): If dissolution is slow, place the solution in a sonicator bath for 5-10 minutes to facilitate the process.
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Finalization: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Storage: Store the final stock solution in a tightly sealed, protected-from-light container at the recommended temperature (e.g., 4°C).
Protocol 2: Determination of pH-Solubility Profile
This protocol outlines the shake-flask method to determine compound solubility at different pH values.
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Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).
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Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer. Ensure enough solid is present to maintain saturation.
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Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sampling: After equilibration, let the vials stand for at least 1 hour for undissolved solid to settle. Carefully collect a sample from the supernatant.
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Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
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Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Visual Guides
Chemical Equilibrium in Solution
Caption: Chemical equilibrium of this compound in aqueous solution.
Key Factors Influencing Solubility
Caption: Core factors that determine this compound solubility.
Troubleshooting Precipitation Issues
Caption: A step-by-step workflow for troubleshooting precipitation.
References
- 1. Facebook [cancer.gov]
- 2. scielo.br [scielo.br]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Elliptinium Acetate Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the experimental activity of Elliptinium Acetate.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins, such as albumin, affect the activity of this compound in in vitro assays?
A1: Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs like this compound.[1][2][3] This binding is a critical factor as it is generally the unbound, or "free," fraction of a drug that is responsible for its pharmacological activity.[4] When this compound is bound to a protein, it may be unable to interact with its cellular target, topoisomerase II, thereby reducing its apparent cytotoxic activity in cell culture.[5] The extent of this effect is dependent on the binding affinity of the drug for the protein and the concentration of both the drug and the protein in the assay.
Q2: What is the significance of determining the binding of this compound to serum proteins?
A2: Understanding the interaction between this compound and serum proteins is crucial for several reasons:
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Pharmacokinetics: The extent of protein binding influences the drug's distribution, metabolism, and elimination in vivo.
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In Vitro to In Vivo Extrapolation: To accurately predict the in vivo efficacy of this compound from in vitro data, it is essential to account for the effects of protein binding. High protein binding in the blood can lead to a lower free drug concentration at the tumor site than what is observed in standard cell culture medium.
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Assay Development: Knowledge of protein binding helps in designing more physiologically relevant in vitro assays and in troubleshooting unexpected results, such as reduced potency in the presence of serum.
Q3: Which experimental techniques are recommended for studying the interaction between this compound and serum proteins?
A3: Several biophysical techniques can be employed to characterize the binding of this compound to serum proteins. Some of the most common methods include:
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Equilibrium Dialysis (ED): Considered the "gold standard," this method separates free drug from protein-bound drug using a semi-permeable membrane.
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Ultrafiltration and Ultracentrifugation: These are alternative methods to separate the free and protein-bound fractions of the drug.
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Spectroscopic Methods: Techniques like fluorescence spectroscopy can be used to study the binding interaction by observing changes in the intrinsic fluorescence of the protein (e.g., tryptophan residues in albumin) upon drug binding.
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Chromatographic Methods: High-performance affinity chromatography (HPAC) and size-exclusion chromatography are also used to assess drug-protein interactions.
Troubleshooting Guides
Issue 1: Decreased Cytotoxicity of this compound in the Presence of Fetal Bovine Serum (FBS).
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Question: We observed a significant decrease in the cytotoxic effect of this compound on our cancer cell line when we switched from serum-free medium to a medium containing 10% FBS. Why is this happening and how can we address it?
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Answer: This is a common observation and is likely due to the binding of this compound to proteins within the FBS, primarily bovine serum albumin (BSA). This binding reduces the concentration of free, bioavailable drug that can enter the cells and exert its cytotoxic effect.
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Troubleshooting Steps:
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Quantify the Effect: Perform a dose-response experiment with and without a fixed concentration of BSA or dialyzed FBS to quantify the shift in the IC50 value.
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Determine Binding Parameters: Use a technique like equilibrium dialysis or fluorescence quenching to determine the binding affinity (Kd) and the number of binding sites (n) of this compound to BSA.
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Calculate Free Drug Concentration: Use the determined binding parameters to calculate the free concentration of this compound in your experiments and correlate this with the observed cytotoxic effect.
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Consider a Protein-Free Assay: If the goal is to study the direct cellular effects of the compound, a serum-free or low-serum assay might be more appropriate, but the results will be less physiologically relevant.
-
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Issue 2: High Variability in Cytotoxicity Results Across Different Batches of FBS.
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Question: Our IC50 values for this compound are inconsistent across experiments, and we suspect it might be related to the different lots of FBS we are using. How can we mitigate this?
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Answer: The protein composition and concentration can vary between different lots of FBS, which can lead to variability in the extent of drug binding and, consequently, the apparent cytotoxicity.
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Troubleshooting Steps:
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Standardize FBS: Purchase a large single lot of FBS for a series of experiments to ensure consistency.
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Use Dialyzed FBS: Dialyzed FBS has had small molecules removed, which can reduce one source of variability. However, the protein concentration can still vary.
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Characterize FBS Lots: If possible, measure the total protein or albumin concentration in each new lot of FBS.
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Switch to a Defined System: For greater consistency, consider replacing FBS with a defined concentration of purified BSA in your cell culture medium. This allows for more precise control over the protein concentration.
-
-
Quantitative Data Summary
| Parameter | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) |
| Binding Affinity (Kd) | e.g., 1.5 x 10-5 M | e.g., 2.3 x 10-5 M |
| Number of Binding Sites (n) | e.g., 1.2 | e.g., 1.1 |
| IC50 (in 0% Serum) | e.g., 5 µM | e.g., 5 µM |
| IC50 (in 4% Albumin) | e.g., 25 µM | e.g., 20 µM |
| Fold Shift in IC50 | e.g., 5.0 | e.g., 4.0 |
Experimental Protocols
Protocol 1: Determination of this compound Binding to Albumin using Equilibrium Dialysis
This protocol is a standard method for determining the fraction of a drug that is bound to proteins.
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Preparation of Dialysis Unit:
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Hydrate a semi-permeable dialysis membrane (with a molecular weight cut-off that retains the protein, e.g., 10 kDa) according to the manufacturer's instructions.
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Assemble the dialysis unit, which consists of two chambers separated by the membrane.
-
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Sample Preparation:
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Prepare a solution of albumin (e.g., 4% w/v Human Serum Albumin) in a relevant buffer (e.g., PBS, pH 7.4).
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Prepare a stock solution of this compound in a suitable solvent and then dilute it to the desired starting concentration in the same buffer.
-
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Dialysis:
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Add the albumin solution to one chamber (the "protein chamber") and the this compound solution to the other chamber (the "buffer chamber").
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Alternatively, spike the protein chamber with this compound and add only buffer to the buffer chamber.
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Seal the unit and incubate it with gentle agitation at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 12-48 hours). The exact time should be determined in preliminary experiments.
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Sample Analysis:
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After incubation, carefully collect samples from both the protein and buffer chambers.
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To ensure matrix consistency for analysis, mix an aliquot from the protein chamber with an equal volume of clean buffer, and an aliquot from the buffer chamber with an equal volume of the clean protein solution.
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Precipitate the protein from the samples (e.g., with ice-cold acetonitrile) and centrifuge.
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Analyze the supernatant from both chambers to determine the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculations:
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The concentration of the drug in the buffer chamber represents the unbound (free) drug concentration.
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The total drug concentration is measured from the protein chamber.
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Calculate the percentage of bound drug: % Bound = [(Total Drug - Free Drug) / Total Drug] x 100.
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Protocol 2: Analysis of Binding using Fluorescence Quenching
This protocol can be used to determine the binding affinity by measuring the quenching of intrinsic tryptophan fluorescence of albumin upon drug binding.
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Instrument Setup:
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Use a spectrofluorometer set to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and record the emission spectrum from ~300 to 450 nm.
-
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Sample Preparation:
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Prepare a solution of albumin (e.g., 5 µM HSA) in a suitable buffer (e.g., PBS, pH 7.4).
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Prepare a concentrated stock solution of this compound.
-
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Titration:
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Place the albumin solution in a cuvette and record its baseline fluorescence spectrum.
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Make sequential additions of small aliquots of the this compound stock solution to the cuvette.
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After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.
-
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Data Analysis:
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Correct the fluorescence intensity for the dilution effect.
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Plot the change in fluorescence intensity as a function of the this compound concentration.
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Analyze the data using the Stern-Volmer equation to determine the quenching constant. From this, the binding constant (Kb) and the number of binding sites (n) can be derived.
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Visualizations
Caption: Experimental workflow for investigating serum protein impact.
Caption: Impact of serum protein binding on drug bioavailability.
References
- 1. The binding assessment with human serum albumin of novel six-coordinate Pt(IV) complexes, containing bidentate nitrogen donor/methyl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile Impact of Serum Proteins on Ruthenium(II) Polypyridyl Complexes Properties - Opportunities and Obstacles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 5. Facebook [cancer.gov]
Technical Support Center: Detecting Elliptinium Acetate Aggregate Formation In Vitro
Welcome to the technical support center for Elliptinium Acetate. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential issues with this compound aggregate formation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the acetate salt of elliptinium, which is a derivative of the alkaloid ellipticine.[1][2] It is an anti-cancer agent.[1] Its primary mechanism of action is as a topoisomerase II inhibitor and a DNA intercalating agent. By stabilizing the topoisomerase II-DNA complex, it leads to DNA breakages, which in turn inhibit DNA replication, as well as RNA and protein synthesis.
Q2: What is drug aggregation and why is it a concern for this compound?
Q3: How can I visually identify potential this compound aggregation?
A3: In severe cases, aggregation of small molecules can be observed visually. Look for signs of solution cloudiness, turbidity, or the formation of visible precipitates in your experimental samples. However, many aggregates are not visible to the naked eye and require more sensitive detection methods.
Q4: What are the common methods to detect the aggregation of small molecules like this compound?
A4: Several biophysical techniques can be used to detect and quantify small molecule aggregation. Commonly used methods include:
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a primary method for identifying the presence of aggregates.
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Enzyme-Based Inhibition Assays: These assays use well-characterized enzymes to see if the compound causes non-specific inhibition, which is a hallmark of aggregation.
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Surface Plasmon Resonance (SPR): SPR can directly detect the binding of aggregates to a surface, helping to differentiate true binding from non-specific aggregation effects.
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Nuclear Magnetic Resonance (NMR): NMR can be used to detect the formation of aggregates by observing changes in the chemical shifts and line broadening of the compound's signals upon dilution.
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Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates, confirming their presence and morphology.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to potential this compound aggregation.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent assay results or poor reproducibility. | This compound may be forming aggregates at the concentrations used. | Systematically vary the concentration of this compound to determine if the activity is concentration-dependent in a manner typical of aggregation (e.g., a sharp drop-off in activity at higher concentrations). |
| Assay conditions may be promoting aggregation. | Optimize buffer conditions such as pH and ionic strength. Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. | |
| "Bell-shaped" dose-response curve. | This can be a characteristic of aggregation, where the inhibitory effect decreases at higher concentrations. | Use DLS to analyze particle size at various concentrations of this compound to see if aggregation correlates with the observed effect. |
| Solution appears cloudy or contains precipitate. | Severe aggregation and precipitation of this compound. | Immediately centrifuge the sample to pellet the precipitate. Re-evaluate the solubility of this compound in your experimental buffer. Consider preparing a fresh stock solution in an appropriate solvent and ensuring it is fully dissolved before diluting into the assay buffer. Sonication may temporarily break up aggregates, but addressing the underlying solution conditions is critical. |
| High background signal in fluorescence-based assays. | Aggregates can sometimes interfere with the optical properties of the assay, leading to increased background fluorescence. | Run control experiments with this compound in buffer alone to assess its intrinsic fluorescence and potential for light scattering at the assay wavelengths. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the basic steps for assessing the aggregation state of an this compound sample using DLS.
1. Sample Preparation:
- Prepare this compound samples at a range of concentrations (e.g., 0.5 µM to 100 µM) in your final assay buffer.
- Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.
- As a control, prepare a sample of the buffer without this compound.
- Centrifuge the this compound samples at >10,000 x g for 10 minutes to remove any large, pre-existing precipitates.
- Carefully transfer the supernatant to a clean DLS cuvette.
2. Instrument Setup:
- Set the DLS instrument to the desired experimental temperature (e.g., 25°C or 37°C).
- Allow the sample to equilibrate to the set temperature for at least 5 minutes.
3. Data Acquisition:
- Perform multiple measurements for each sample to ensure reproducibility.
- Analyze the correlation function to obtain the size distribution of particles in the sample.
4. Data Interpretation:
- A monomodal peak corresponding to a small hydrodynamic radius is indicative of a non-aggregated, monomeric sample.
- The presence of peaks at larger hydrodynamic radii (e.g., >100 nm) suggests the formation of soluble aggregates.
- A high polydispersity index (PDI) indicates a heterogeneous sample with multiple species, which may include aggregates.
Protocol 2: Centrifugation-Based Activity Assay
This protocol helps determine if the observed biological activity of this compound is due to soluble compound or aggregates.
1. Sample Preparation:
- Prepare a solution of this compound in the assay buffer at a concentration that shows activity in your primary assay.
- Incubate the solution for a time similar to your assay's pre-incubation step (e.g., 15 minutes) at the appropriate temperature.
2. Centrifugation:
- Remove an aliquot of the "pre-centrifuged" sample for activity testing.
- Centrifuge the remaining solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet any aggregates.
3. Activity Measurement:
- Carefully collect the supernatant ("post-centrifuged" sample) without disturbing the pellet.
- Measure the biological activity of the "pre-centrifuged" and "post-centrifuged" samples in your assay.
4. Data Interpretation:
- If the activity is significantly reduced in the "post-centrifuged" sample, it suggests that the activity was primarily due to aggregates that were removed by centrifugation.
- If the activity remains unchanged, the observed effect is likely due to the soluble, monomeric form of this compound.
Data Presentation
The following tables can be used to organize and present your experimental data when investigating this compound aggregation.
Table 1: Dynamic Light Scattering (DLS) Data Summary
| This compound Concentration (µM) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | % Intensity of Major Peak |
| 0 (Buffer Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Centrifugation Assay Results
| Sample | Biological Activity (e.g., % Inhibition) | Standard Deviation |
| Pre-centrifugation | ||
| Post-centrifugation | ||
| Vehicle Control |
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound as a topoisomerase II inhibitor, leading to DNA damage and cell cycle arrest.
Caption: Mechanism of this compound induced cell death.
Experimental Workflow for Aggregate Detection
This workflow provides a logical sequence of experiments to identify and characterize potential this compound aggregation.
Caption: Troubleshooting workflow for aggregation detection.
References
Interpreting unexpected results in Elliptinium Acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with Elliptinium Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a derivative of the alkaloid ellipticine and functions as an anti-cancer agent through a multi-modal mechanism.[1] Its primary actions are the inhibition of topoisomerase II and intercalation into DNA.[1] This leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA breaks that inhibit replication and protein synthesis, ultimately inducing apoptosis. Additionally, some studies on its parent compound, ellipticine, suggest it can also generate reactive oxygen species (ROS) and uncouple mitochondrial oxidative phosphorylation.
Q2: I am observing lower cytotoxicity (higher IC50 value) than expected in my cell viability assay. What are the potential causes?
Several factors could contribute to lower-than-expected cytotoxicity. These can be broadly categorized into issues with the compound, cell line, or assay methodology.
-
Compound Integrity and Solubility: Ellipticine, the parent compound of this compound, has poor water solubility. Ensure that your this compound stock solution is fully dissolved and stable. Precipitation in the culture medium will reduce the effective concentration of the drug.
-
Cell Line Characteristics: The sensitivity of cell lines to this compound can vary. Consider the possibility of inherent or acquired drug resistance. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to increased drug efflux and reduced intracellular concentration.
-
Assay-Specific Issues: For colorimetric assays like the MTT assay, high cell density can sometimes mask cytotoxic effects. Ensure that your cell seeding density is within the linear range of the assay.
Q3: My flow cytometry results for apoptosis (Annexin V/PI staining) are ambiguous. What could be going wrong?
Ambiguous flow cytometry results are a common issue in apoptosis assays. Here are some potential reasons and solutions:
-
Incorrect Gating and Compensation: Ensure proper compensation is set up using single-stained controls to prevent spectral overlap between the fluorochromes.
-
Cell Handling: Over-trypsinization or harsh mechanical handling of cells can damage cell membranes, leading to false positive results for both Annexin V and PI.
-
Drug-Induced Cell Cycle Arrest: Ellipticine and its derivatives are known to cause a cell cycle block at the G2 phase. This can sometimes lead to an increase in cell size, which might affect the forward and side scatter parameters in your flow cytometry analysis.
-
Late-Stage Apoptosis and Necrosis: If the drug concentration is too high or the incubation time is too long, a majority of cells may have progressed to late-stage apoptosis or necrosis, resulting in a high percentage of double-positive (Annexin V+/PI+) cells and a less distinct early apoptotic population (Annexin V+/PI-).
Q4: I am not observing the expected changes in apoptosis-related proteins in my western blot analysis. What should I check?
If you are not seeing expected changes in proteins like cleaved caspases or PARP, consider the following:
-
Timing of Analysis: The activation of different apoptotic pathways and the subsequent cleavage of proteins occur over a specific time course. You may need to perform a time-course experiment to identify the optimal time point for observing these changes.
-
Antibody Specificity and Quality: Ensure that your primary antibodies are specific for the cleaved forms of the proteins of interest and are of high quality.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Cell Line-Specific Pathways: The apoptotic signaling pathways activated by this compound may be cell-line dependent. For example, the involvement of p53 and Akt signaling has been reported for ellipticine. If your cell line has a mutated or deficient p53, the apoptotic response may be altered.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Visually inspect your stock solution and final drug dilutions for any signs of precipitation. Consider preparing fresh stock solutions frequently. The parent compound, ellipticine, has poor water solubility, so ensure your solvent (e.g., DMSO) is of high quality and the final concentration in the culture medium is not causing precipitation. |
| Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring cells are in the logarithmic growth phase throughout the experiment. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Expected vs. Unexpected Results in a Cell Viability (MTT) Assay
| Parameter | Expected Result (Sensitive Cell Line) | Unexpected Result (Resistant/Problematic) |
| IC50 Value | Within the expected micromolar range, consistent across replicates. | Significantly higher than expected, or high variability between replicates. |
| Dose-Response Curve | Clear sigmoidal curve with a well-defined plateau at high concentrations. | A shallow curve, or no plateau indicating incomplete cell killing. |
| Absorbance in Control Wells | Consistent absorbance values in untreated and vehicle control wells. | High variability in control wells, suggesting inconsistent cell seeding or assay execution. |
Issue 2: Atypical Results in Apoptosis Assay (Annexin V/PI Flow Cytometry)
Problem: Your flow cytometry data shows a non-classical pattern of apoptosis, such as a large population of necrotic cells even at early time points, or a "smear" of cells between the live and apoptotic quadrants.
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration/Long Incubation | Perform a dose-response and time-course experiment to identify conditions that induce a clear apoptotic phenotype without excessive necrosis. |
| Harsh Cell Handling | Use a gentle cell detachment method for adherent cells (e.g., Accutase instead of Trypsin-EDTA, as EDTA can interfere with Annexin V binding). Minimize centrifugation speeds and mechanical stress during washing steps. |
| Instrument Settings | Ensure your flow cytometer is properly calibrated and that compensation settings are correctly applied using single-stain controls for each experiment. |
| Cell Debris | Gate on the main cell population based on forward and side scatter to exclude cell debris and aggregates, which can interfere with the analysis. |
Expected vs. Unexpected Flow Cytometry Data for Apoptosis
| Quadrant | Cell Population | Expected Result (Apoptosis Induction) | Unexpected Result |
| Lower Left (Annexin V-/PI-) | Live Cells | A distinct and major population in control samples, which decreases with treatment. | A diffuse population, or significant cell death in the control group. |
| Lower Right (Annexin V+/PI-) | Early Apoptotic Cells | A clear population that increases with treatment time and dose. | A very small or non-existent population, even with treatment. |
| Upper Right (Annexin V+/PI+) | Late Apoptotic/Necrotic Cells | A population that increases at later time points or higher drug concentrations. | A very large population at early time points, suggesting rapid necrosis. |
| Upper Left (Annexin V-/PI+) | Necrotic Cells/Debris | A minimal population. | A significant population, potentially indicating membrane damage from handling. |
Issue 3: Lack of Apoptotic Marker Activation in Western Blot
Problem: Despite seeing a decrease in cell viability, you do not observe cleavage of Caspase-3 or PARP in your western blot.
| Potential Cause | Troubleshooting Steps |
| Caspase-Independent Cell Death | This compound may be inducing a form of cell death that is not dependent on caspase-3. Investigate other cell death pathways, such as autophagy or necroptosis. The parent compound, ellipticine, has been shown to induce autophagy. |
| Upstream Apoptotic Signaling | Investigate the activation of initiator caspases, such as Caspase-8 and Caspase-9, to determine if the apoptotic signal is being blocked upstream of the executioner caspases. |
| Bcl-2 Family Protein Expression | Analyze the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL). Overexpression of anti-apoptotic proteins can inhibit the mitochondrial pathway of apoptosis. |
| p53 Status | The tumor suppressor protein p53 can be a key regulator of apoptosis. The effect of this compound may be attenuated in cell lines with mutant or null p53. Ellipticine has been shown to activate p53. |
Expected vs. Unexpected Western Blot Results for Apoptosis Markers
| Protein Target | Expected Result (Apoptosis Induction) | Unexpected Result |
| Pro-Caspase-3 | Decrease in the full-length protein. | No change in the full-length protein. |
| Cleaved Caspase-3 | Appearance of the cleaved fragments. | No detectable cleaved fragments. |
| PARP | Decrease in the full-length protein and appearance of the cleaved fragment. | No change in the full-length protein. |
| p53 | Increased expression and/or phosphorylation. | No change in expression or phosphorylation. |
| Phospho-Akt | Changes in phosphorylation status (can be cell-type dependent). | No change in phosphorylation status. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Western Blot for Apoptotic Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved Caspase-3, PARP, p53, Akt, and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Elliptinium Acetate and Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent elliptinium acetate with other prominent topoisomerase II inhibitors. The information presented is curated from experimental data to assist researchers in evaluating their relative performance and mechanisms of action.
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their inhibition is a key strategy in cancer chemotherapy. Topoisomerase II inhibitors are broadly categorized as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, and "catalytic inhibitors," which interfere with the enzyme's function without trapping the complex.
This compound, a derivative of the plant alkaloid ellipticine, functions as a topoisomerase II poison and a DNA intercalating agent.[1] It has demonstrated clinical efficacy in treating metastatic breast cancer and myeloblastic leukemia. This guide will compare its efficacy against other well-established topoisomerase II inhibitors, including the anthracycline doxorubicin, the epipodophyllotoxin etoposide, and the acridine derivative amsacrine.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other topoisomerase II inhibitors across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: IC50 Values of Elliptinium and this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ellipticine | IMR-32 | Neuroblastoma | < 1 |
| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 |
| Ellipticine | UKF-NB-3 | Neuroblastoma | < 1 |
| Ellipticine | HL-60 | Leukemia | < 1 |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | > 1 |
| Ellipticine | U87MG | Glioblastoma | > 1 |
| This compound (Celiptium) | - | Metastatic Breast Cancer | Clinically Used |
Source:[2]
Table 2: Comparative IC50 Values of Topoisomerase II Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | PC3 | Prostate | 8.00 |
| A549 | Lung | 1.50 | |
| HeLa | Cervical | 1.00 | |
| LNCaP | Prostate | 0.25 | |
| HepG2 | Liver | 12.18 | |
| TCCSUP | Bladder | 12.55 | |
| BFTC-905 | Bladder | 2.26 | |
| MCF-7 | Breast | 2.50 | |
| Etoposide | CCRF-CEM (tetraploid) | Leukemia | 0.6 |
| ISOS-1 | Murine Angiosarcoma | 0.25 (µg/mL) | |
| HepG2 | Liver | 30.16 | |
| MOLT-3 | Leukemia | 0.051 | |
| BGC-823 | Gastric | 43.74 | |
| HeLa | Cervical | 209.90 | |
| A549 | Lung | 139.54 | |
| A549 (72h) | Lung | 3.49 | |
| Amsacrine | HT1376 | Bladder | 190.2 (ng/mL) |
| RT112 | Bladder | 46.1 (ng/mL) | |
| RT4 | Bladder | 22.6 (ng/mL) | |
| 833K | Testis | 11.8 (ng/mL) | |
| Susa | Testis | 5.0 (ng/mL) | |
| GH | Testis | 11.7 (ng/mL) |
Mechanism of Action and Signaling Pathways
This compound, like other topoisomerase II poisons, stabilizes the covalent complex between the enzyme and DNA, leading to double-strand breaks and the induction of apoptosis.
Apoptotic Pathways
-
This compound: Treatment with ellipticine, the parent compound of this compound, has been shown to induce G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells. This is associated with an increase in p53 and KIP1/p27 protein expression. Furthermore, it triggers the Fas/Fas ligand pathway, leading to the activation of caspase-8. The mitochondrial apoptotic pathway is also engaged and amplifies the death signal through Bid interaction, resulting in caspase-9 activation.
-
Doxorubicin: Doxorubicin is known to induce apoptosis through both the intrinsic and extrinsic pathways. It upregulates p53, which in turn can upregulate Bax, a pro-apoptotic protein. Doxorubicin also activates the extrinsic pathway by upregulating Fas/FasL.
-
Etoposide: Etoposide-induced apoptosis involves the activation of the DNA damage response (DDR), leading to the phosphorylation of ATM and its substrate p53. It can trigger apoptosis through the mitochondrial pathway via cytochrome c release and subsequent activation of caspase-9 and caspase-3. The Fas ligand pathway is also implicated in etoposide-mediated apoptosis.
The following diagram illustrates the general signaling pathway for topoisomerase II poison-induced apoptosis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Comparison of Elliptinium Acetate and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Elliptinium Acetate and its analogs as potential anti-cancer agents. The information is supported by experimental data from various studies.
This compound (Celiptium®), a derivative of the plant alkaloid ellipticine, has been clinically used for the treatment of metastatic breast cancer. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] Extensive research has focused on synthesizing and evaluating ellipticine analogs to improve efficacy, solubility, and reduce toxicity. This guide summarizes key in vitro data to facilitate a comparative understanding of these compounds.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines, typically using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The following tables present a synthesis of IC50 values from multiple studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions such as cell lines, incubation times, and specific assay protocols.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Ellipticine and its Analogs against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) | K-562 (Leukemia) | HL-60 (Leukemia) |
| Ellipticine | ~1.0 | ~1.5 | - | - | - | ~0.5 |
| This compound (9-hydroxy-N2-methylellipticinium acetate) | Data not directly comparable | Data not directly comparable | Data not directly comparable | Data not directly comparable | Data not directly comparable | Data not directly comparable |
| 9-Hydroxyellipticine | - | - | - | - | - | - |
| N²-Methylellipticinium iodide | - | - | - | - | - | - |
| 9-Aminoellipticine | - | - | - | - | - | - |
| 9-Chloroellipticine | - | - | - | - | - | - |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for this compound and its analogs involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA strand breaks, triggering downstream cellular responses.
Induction of Apoptosis
Treatment with ellipticine derivatives has been shown to induce apoptosis in various cancer cell lines. The extent of apoptosis can be quantified using methods like the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis.
Table 2: Comparative Apoptosis Induction
| Compound | Cell Line | Assay | Observations |
| Ellipticine | MCF-7 | TUNEL, Western Blot | Induction of apoptosis through p53 activation and caspase cascade. |
| 9-Hydroxyellipticine | Various | - | Known to induce apoptosis. |
| N²-Substituted Analogs | Various | Flow Cytometry | Varying degrees of apoptosis induction, often correlated with cytotoxicity. |
Cell Cycle Arrest
Ellipticine and its derivatives are known to cause cell cycle arrest, primarily at the G2/M phase. This is a direct consequence of the DNA damage caused by topoisomerase II inhibition, which activates cell cycle checkpoints.
Table 3: Comparative Effects on Cell Cycle
| Compound | Cell Line | Effect |
| Ellipticine | L1210, Friend leukemia | G2 phase arrest. |
| 9-Hydroxyellipticine | Various | G2/M arrest. |
| N²-Alkyl Analogs | Various | Predominantly G2/M arrest, with some variations depending on the analog and cell line. |
Signaling Pathways
The cytotoxic effects of this compound and its analogs are mediated through complex signaling pathways. DNA damage, the initial trigger, activates signaling cascades that culminate in cell cycle arrest and apoptosis.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Preparation: Culture and treat cells with the test compounds. Harvest and fix the cells in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).
-
Detection: For indirectly labeled dUTPs, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-FITC).
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
References
Navigating Resistance: A Comparative Analysis of Elliptinium Acetate's Efficacy in Drug-Resistant Cancer Models
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance is paramount in the strategic development of novel cancer therapies. This guide provides a comparative overview of Elliptinium Acetate's activity in tumor models resistant to standard chemotherapeutic agents, namely doxorubicin, vincristine, and cisplatin. The data presented herein is synthesized from preclinical studies to inform on potential therapeutic positioning and combination strategies.
This compound, a DNA intercalating agent and topoisomerase II inhibitor, has demonstrated modest antitumor activity in clinical trials, including in patients previously treated with other chemotherapies. Its efficacy in the context of acquired drug resistance is a critical area of investigation. This guide summarizes the expected cross-resistance patterns based on the known mechanisms of drug resistance.
Comparative Efficacy of this compound in Drug-Resistant Cell Lines
The following table summarizes the anticipated cytotoxic activity of this compound against murine leukemia P388 cell lines sensitive and resistant to doxorubicin and vincristine, as well as a hypothetical cisplatin-resistant model. The data is inferred from studies on multidrug-resistant (MDR) cell lines and the known mechanisms of action of the compared drugs.
| Cell Line | Primary Resistance | Known Resistance Mechanism(s) | This compound | Doxorubicin | Vincristine | Cisplatin |
| P388 (Sensitive) | None | - | Sensitive (Baseline) | Sensitive (Baseline) | Sensitive (Baseline) | Sensitive (Baseline) |
| P388/ADR | Doxorubicin | P-glycoprotein (P-gp) overexpression, reduced drug accumulation | Likely Resistant | Highly Resistant | Cross-Resistant | Sensitive |
| P388/VCR | Vincristine | P-glycoprotein (P-gp) overexpression, reduced drug accumulation | Likely Cross-Resistant | Cross-Resistant | Highly Resistant | Sensitive |
| Hypothetical Cisplatin-Resistant Line | Cisplatin | Altered drug transport, increased DNA repair, enhanced drug detoxification | Likely Sensitive | Sensitive | Sensitive | Highly Resistant |
Note: The resistance levels are qualitative descriptions based on typical findings in preclinical models. Quantitative data (e.g., IC50 values) from a head-to-head study are not currently available in the public domain.
One clinical study has indicated that 24% of adriamycin-resistant tumors showed sensitivity to elliptinium, suggesting that cross-resistance is not absolute and that a subset of doxorubicin-refractory tumors may respond to this compound.
Deciphering the Mechanisms: Signaling Pathways in Drug Resistance
The development of resistance to chemotherapeutic agents is a multifactorial process involving various cellular signaling pathways. The diagrams below illustrate the key mechanisms of resistance for doxorubicin/vincristine and cisplatin, and how this compound's mechanism of action may be affected.
Figure 1: P-glycoprotein Mediated Multidrug Resistance
Figure 2: Mechanisms of Cisplatin Resistance
Experimental Protocols
The following methodologies are standard protocols for establishing and characterizing drug-resistant cell lines and for assessing cross-resistance.
Development of Drug-Resistant Cell Lines
-
Cell Culture: The parental P388 murine leukemia cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance: Drug-resistant sublines (e.g., P388/ADR, P388/VCR) are established by continuous exposure to stepwise increasing concentrations of the selective drug (doxorubicin or vincristine). The initial concentration is typically the IC10 (concentration inhibiting 10% of cell growth).
-
Maintenance of Resistance: Once established, the resistant cell lines are maintained in culture medium containing a concentration of the respective drug that is non-toxic but sufficient to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Sensitive and resistant cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Drug Treatment: The cells are then exposed to a range of concentrations of this compound, doxorubicin, vincristine, and cisplatin for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The degree of resistance is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental sensitive cell line.
P-glycoprotein Expression Analysis (Western Blot)
-
Protein Extraction: Total protein is extracted from sensitive and resistant cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against P-glycoprotein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram outlines the typical workflow for a cross-resistance study.
Figure 3: Experimental Workflow for Cross-Resistance Study
A Comparative Analysis of DNA Adducts Formed by Ellipticine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the formation of covalent DNA adducts by the anticancer agent ellipticine. A cornerstone of ellipticine's genotoxic and pharmacological effects lies in its metabolic activation to reactive species that bind to DNA, forming adducts that can trigger cell cycle arrest and apoptosis. This comparison focuses on the quantitative levels of these adducts in different biological systems and formulations, based on supporting experimental data from peer-reviewed literature.
While this guide centers on ellipticine and its biologically formed reactive metabolites, a notable gap exists in the publicly available literature regarding quantitative, comparative data on DNA adduct formation by various synthetic ellipticine derivatives. Consequently, a direct comparison of adduct-forming potential between ellipticine and its synthetic analogues is not included.
Executive Summary
-
Metabolic Activation is Key: Ellipticine, a pro-drug, requires enzymatic activation by Cytochrome P450 (CYP) enzymes (primarily CYP1A1, CYP1A2, and CYP3A4) and peroxidases to exert its DNA-damaging effects.[1][2]
-
Principal Reactive Metabolites: The primary metabolites responsible for DNA adduction are 13-hydroxyellipticine and 12-hydroxyellipticine.[3][4] These are further converted into highly reactive carbenium ions (ellipticine-13-ylium and ellipticine-12-ylium) that covalently bind to DNA, predominantly at deoxyguanosine residues.
-
Major Adducts Identified: Two main DNA adducts are consistently observed and are designated as Adduct 1 (derived from 13-hydroxyellipticine) and Adduct 2 (derived from 12-hydroxyellipticine).
-
Tissue and Cell Line Variability: The levels of ellipticine-DNA adducts vary significantly across different tissues and cancer cell lines, largely dependent on the expression and activity of the activating enzymes. The highest levels in vivo are typically found in the liver.
-
Formulation Matters: The delivery system can influence adduct formation. A micellar formulation of ellipticine, for instance, leads to lower adduct levels in most organs compared to free ellipticine, with the notable exception of the brain, where it enhances penetration and subsequent adduct formation.
Data Presentation: Quantitative Analysis of Ellipticine-DNA Adducts
The following tables summarize the quantitative data on ellipticine-derived DNA adducts from various studies. Adduct levels are typically measured using the highly sensitive ³²P-postlabeling assay and are expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Table 1: Comparison of Total DNA Adducts in Rat Tissues (In Vivo)
| Tissue | Adduct Level (adducts per 10⁷ nucleotides) | Reference |
| Liver | 19.7 | |
| Spleen | Lower than liver | |
| Lung | Lower than spleen | |
| Kidney | Lower than lung | |
| Heart | Lower than kidney | |
| Brain | Lowest level |
Data from male Wistar rats treated with ellipticine, analyzed by ³²P-postlabeling.
Table 2: Comparison of Total DNA Adducts in Human Cancer Cell Lines
| Cell Line | Cancer Type | Adduct Level (RAL / 10⁸ nucleotides at 1 µM Ellipticine) | Reference |
| HL-60 | Leukemia | 11.5 ± 2.1 | |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.9 | |
| IMR-32 | Neuroblastoma | 3.5 ± 0.6 | |
| UKF-NB-4 | Neuroblastoma | 1.8 ± 0.3 | |
| U87MG | Glioblastoma | 1.1 ± 0.2 | |
| CCRF-CEM | Leukemia | 0.9 ± 0.1 | |
| UKF-NB-3 | Neuroblastoma | 0.4 ± 0.1 |
Cells were treated for 48 hours. The differing adduct levels often correlate with the expression levels of activating enzymes like myeloperoxidase in cell lines such as HL-60.
Table 3: Comparison of Free Ellipticine vs. Micellar Ellipticine in Rats (In Vivo)
| Tissue | Formulation | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| Liver | Free Ellipticine | ~35.0 | |
| Micellar Ellipticine | ~3.0 | ||
| Kidney | Free Ellipticine | ~8.0 | |
| Micellar Ellipticine | ~0.8 | ||
| Spleen | Free Ellipticine | ~12.0 | |
| Micellar Ellipticine | ~1.0 | ||
| Brain | Free Ellipticine | 0.05 ± 0.01 | |
| Micellar Ellipticine | 0.35 ± 0.03 |
Data from rats treated with 10 mg/kg body weight of ellipticine. The micellar formulation generally reduced adduct formation by an order of magnitude, except in the brain.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows involved in the study of ellipticine-DNA adducts.
Caption: Metabolic activation and detoxification pathways of ellipticine.
Caption: Generalized workflow for DNA adduct analysis by ³²P-postlabeling.
Experimental Protocols
³²P-Postlabeling Assay for Ellipticine-DNA Adducts
The ³²P-postlabeling assay is the most commonly cited method for detecting and quantifying ellipticine-DNA adducts due to its exceptional sensitivity. The protocol generally follows these key steps:
a. DNA Isolation and Digestion:
-
DNA is isolated from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
5-10 µg of DNA is hydrolyzed to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
b. Adduct Enrichment (Nuclease P1 Method):
-
To increase the sensitivity for detecting bulky aromatic adducts like those from ellipticine, normal (unmodified) nucleotides are dephosphorylated by treatment with nuclease P1, leaving the bulky adducts as 3'-monophosphates.
-
This step enriches the adducted nucleotides relative to the normal ones.
c. Radiolabeling:
-
The enriched adducts are then radiolabeled at their 5'-hydroxyl group.
-
This is achieved by incubating the adducted nucleotides with T4 polynucleotide kinase and a high-activity [γ-³²P]ATP solution. This enzymatic reaction transfers the radioactive ³²P-phosphate to the adducts, forming 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.
d. Chromatographic Separation:
-
The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other contaminants.
-
Separation is typically performed by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of specific buffer systems. This allows for the resolution of different adduct spots.
e. Detection and Quantification:
-
The TLC plates are exposed to a phosphor-imaging screen or X-ray film for autoradiography, which visualizes the radioactive adduct spots.
-
The spots are excised from the TLC plate, and their radioactivity is measured using liquid scintillation counting.
-
The level of total normal nucleotides is determined separately.
-
The Relative Adduct Labeling (RAL) is calculated by dividing the counts per minute (cpm) of the adducted nucleotides by the cpm of total nucleotides.
Mass Spectrometry (MS) for Adduct Identification
While less sensitive than ³²P-postlabeling, mass spectrometry provides invaluable structural information, confirming the identity of the adducts.
a. Sample Preparation:
-
DNA is isolated with high purity.
-
The DNA is enzymatically hydrolyzed to individual deoxynucleosides.
-
The digest is then subjected to solid-phase extraction (SPE) or other cleanup steps to remove unmodified nucleosides and enrich the adduct fraction.
b. LC-MS/MS Analysis:
-
The enriched sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: A reversed-phase C18 column is typically used to separate the different adducted nucleosides.
-
Mass Spectrometry:
-
The instrument is often operated in positive electrospray ionization (ESI) mode.
-
A common technique for adduct screening is neutral loss scanning, where the mass spectrometer scans for species that lose the mass of the deoxyribose sugar (116.0474 Da) upon fragmentation.
-
For confirmation, product ion scans are performed on the parent mass of the suspected adduct to generate a fragmentation pattern, which can be compared to a synthetic standard for positive identification.
-
References
- 1. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unlocking Enhanced Anticancer Efficacy: A Guide to the Synergistic Effects of Elliptinium Acetate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, has demonstrated notable anticancer properties primarily through its action as a DNA intercalating agent and a topoisomerase II inhibitor.[1] This mechanism disrupts DNA replication and repair, ultimately leading to cancer cell death. While effective as a monotherapy in certain contexts, emerging research highlights the potential for significantly enhanced therapeutic outcomes when this compound is combined with other anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various classes of chemotherapy drugs, supported by available preclinical data and detailed experimental protocols to aid in the design and interpretation of future research.
Mechanisms of Synergy: A Double Blow to Cancer Cells
The primary rationale for combining this compound with other anticancer agents lies in the potential for synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. This can manifest as increased cancer cell killing, reduced drug resistance, and the potential for lower, less toxic doses of each agent.
One of the key proposed mechanisms for synergy involves a "double-hit" on the cancer cell's DNA. This compound, by inhibiting topoisomerase II, creates and stabilizes DNA strand breaks.[1] When combined with DNA-damaging agents such as cisplatin , which forms DNA adducts and crosslinks, the cell's capacity to repair this overwhelming damage is compromised. This leads to an accumulation of catastrophic DNA lesions, pushing the cell towards apoptosis.
Furthermore, combining this compound with other topoisomerase inhibitors or agents that interfere with different phases of the cell cycle can create a multi-pronged attack on cancer cell proliferation.
Comparative Efficacy of this compound Combinations
While comprehensive preclinical data on synergistic combinations of this compound remains an active area of research, this section summarizes available information and provides a framework for comparison. The Combination Index (CI), a quantitative measure of drug interaction, is a key metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergistic Effects of this compound and its Derivatives with Other Anticancer Agents (Hypothetical Data for Illustrative Purposes)
| Combination | Cancer Cell Line | IC50 (Agent A) | IC50 (Agent B) | IC50 (Combination) | Combination Index (CI) | Fold-Enhancement |
| This compound + Cisplatin | A549 (Lung) | 10 µM | 5 µM | A: 2 µM, B: 1 µM | < 1 | 5-fold (for A) |
| This compound + Doxorubicin | MCF-7 (Breast) | 8 µM | 1 µM | A: 1.5 µM, B: 0.2 µM | < 1 | 5.3-fold (for A) |
| This compound + Etoposide | HL-60 (Leukemia) | 5 µM | 2 µM | A: 0.8 µM, B: 0.4 µM | < 1 | 6.25-fold (for A) |
Visualizing the Pathways to Synergy
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and synergistic interactions.
Caption: Proposed synergistic mechanism of this compound and Cisplatin.
Caption: General experimental workflow for assessing drug synergy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the individual drugs and their combinations.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, the other anticancer agent, and their combinations at various ratios. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each agent and combination using dose-response curve analysis software.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
-
Data Input: Use the IC50 values and the dose-response curves generated from the cell viability assay.
-
Software Analysis: Utilize software such as CompuSyn or similar programs to automatically calculate the CI values. The software will generate a CI value for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with the drugs (single agents and combinations) at concentrations around their IC50 values for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the drugs for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the drugs for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The combination of this compound with other anticancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The synergistic mechanisms, primarily centered on augmenting DNA damage and inhibiting repair pathways, provide a strong rationale for further investigation. While clinical data is still emerging, the preclinical evidence, though limited for this compound itself, suggests significant potential.
Future research should focus on conducting comprehensive in vitro and in vivo studies to identify the most potent synergistic combinations of this compound with a broader range of approved and investigational anticancer drugs. Detailed mechanistic studies are also crucial to fully elucidate the molecular pathways underlying these synergistic interactions. The experimental protocols and comparative framework provided in this guide are intended to facilitate these efforts and ultimately pave the way for the development of more effective combination therapies for cancer patients.
References
Validating Topoisomerase II as the Primary Target of Elliptinium Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating topoisomerase II as the primary target of Elliptinium Acetate. It is designed to offer an objective analysis of its performance against other well-established topoisomerase II inhibitors, namely Etoposide and Doxorubicin.
This compound is a derivative of the plant alkaloid ellipticine and functions as a topoisomerase II inhibitor and an intercalating agent.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to DNA strand breaks, thereby inhibiting DNA replication, as well as RNA and protein synthesis.[1]
Comparative Performance of Topoisomerase II Inhibitors
The following tables summarize key quantitative data to provide a comparative overview of this compound and other topoisomerase II inhibitors. Direct comparative studies providing IC50 values for this compound alongside Etoposide and Doxorubicin under identical experimental conditions are limited in the public domain. The data presented here is collated from various sources to provide a representative comparison.
| Compound | Mechanism of Action | Reported IC50 (Topoisomerase II Inhibition) | Cell Line(s) |
| This compound | Topoisomerase II Poison, DNA Intercalator | Data not readily available in direct comparison | Not specified in comparative studies |
| Etoposide | Topoisomerase II Poison (non-intercalating) | ~47.5 µM (decatenation assay)[2] | Human cancer cell lines[2] |
| Doxorubicin | Topoisomerase II Poison, DNA Intercalator | ~2.67 µM[3] | Human cancer cell lines |
| Compound | Reported Cytotoxicity (IC50) | Cell Line(s) |
| Ellipticine (parent compound) | Comparable to Doxorubicin in UKF-NB-4 cells | IMR-32, UKF-NB-4 (neuroblastoma) |
| Etoposide | 34.32 µg/mL | A549 (lung cancer) |
| Doxorubicin | 2.64-24.30 µg/mL | HCT116 (colon), Hep-G2 (liver), PC3 (prostate) |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which involves unlinking interlocked DNA circles (catenanes).
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound and other test compounds
-
Stop Solution/Loading Dye (e.g., 5% sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
TAE or TBE buffer
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound (e.g., this compound, Etoposide).
-
Initiate the reaction by adding purified topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated DNA from the catenated kDNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex, leading to an accumulation of cleaved DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (similar to decatenation buffer, ATP may be optional)
-
This compound and other test compounds
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide
-
TAE or TBE buffer
Procedure:
-
Set up reaction mixtures with cleavage buffer, supercoiled plasmid DNA, and different concentrations of the test compound.
-
Add topoisomerase IIα to initiate the reaction and incubate at 37°C for approximately 30 minutes.
-
Add SDS and proteinase K to dissociate the enzyme from the DNA and digest the protein, respectively.
-
Stop the reaction and load the samples onto an agarose gel.
-
Perform electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to linear DNA.
-
Stain the gel and visualize. An increase in the linear DNA band indicates topoisomerase II poisoning activity.
Visualizing the Molecular Interactions and Cellular Consequences
The following diagrams illustrate the experimental workflow for validating topoisomerase II as a target, the mechanism of action of this compound, and the downstream signaling pathways activated by the resulting DNA damage.
Caption: Workflow for validating topoisomerase II as the target of this compound.
Caption: this compound stabilizes the Topo II-DNA complex, leading to DNA breaks.
Caption: DNA damage from Topo II inhibition activates ATM/ATR, leading to cell cycle arrest or apoptosis.
Conclusion
The available evidence strongly supports topoisomerase II as the primary target of this compound. Its mode of action as a topoisomerase II poison, leading to the accumulation of DNA double-strand breaks, triggers well-defined downstream cellular responses, including cell cycle arrest and apoptosis. While direct quantitative comparisons of inhibitory potency with other clinical topoisomerase II inhibitors are not extensively documented in single studies, the qualitative mechanism is consistent with this class of anti-cancer agents. Further research focusing on direct comparative studies would be invaluable for a more precise positioning of this compound in the landscape of topoisomerase II-targeting therapies.
References
- 1. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity of Ellipticine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic effects of ellipticine and its derivatives, a class of potent antineoplastic agents. Understanding the genotoxicity of these compounds is crucial for their development as safe and effective cancer therapeutics. This document summarizes key experimental data, details common testing methodologies, and illustrates the molecular pathways involved in their genotoxic action.
Introduction to Ellipticine and its Genotoxic Potential
Ellipticine is a naturally occurring alkaloid that has garnered significant interest for its anticancer properties. Its planar polycyclic structure allows it to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This mode of action, while effective in killing cancer cells, also raises concerns about its potential to cause DNA damage in healthy cells, leading to mutations and secondary malignancies. Consequently, a thorough evaluation of the genotoxicity of ellipticine and its synthetic derivatives is a critical aspect of their preclinical development. This guide aims to provide a comparative overview of the genotoxic profiles of various ellipticine compounds to aid in the selection and development of safer and more potent anticancer drugs.
Mechanisms of Ellipticine-Induced Genotoxicity
The genotoxicity of ellipticine and its derivatives is multifaceted, primarily stemming from their interaction with DNA and cellular machinery. The key mechanisms include:
-
Topoisomerase II Inhibition: Ellipticine and its analogs stabilize the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks, chromosomal aberrations, and ultimately, cell death.
-
DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to reactive intermediates that form covalent adducts with DNA. These adducts can distort the DNA helix, interfere with replication and transcription, and are often mutagenic.
-
Induction of Apoptosis: The DNA damage induced by ellipticine triggers cellular stress responses, often leading to programmed cell death, or apoptosis. This process is frequently mediated by the p53 tumor suppressor protein, which can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Comparative Genotoxicity Data
The following table summarizes the available quantitative data on the genotoxicity of ellipticine and several of its derivatives from various assays. This data allows for a direct comparison of the genotoxic potential of these compounds.
| Compound | Assay | Cell Line/Organism | Concentration/Dose | Results | Reference |
| Ellipticine | Comet Assay | HL-60 | 5 µM | 46% of cells with comet tails | [1] |
| IC50 | MCF-7 | 48 h | 1.8 µM | [2] | |
| IC50 | HL-60 | 48 h | 0.9 µM | [2] | |
| IC50 | CCRF-CEM | 48 h | 2.1 µM | [2] | |
| 9-Hydroxyellipticine | Sister Chromatid Exchange | Murine Bone Marrow | 5-10 mg/kg | 12.3-19.2 events per cell | [3] |
| Chromosome Abnormalities | Murine Bone Marrow | 5-10 mg/kg | 33-95% of cells | ||
| 2-N-methyl-9-hydroxyellipticinium | Sister Chromatid Exchange | Murine Bone Marrow | 5-10 mg/kg | 12.3-19.2 events per cell | |
| Chromosome Abnormalities | Murine Bone Marrow | 5-10 mg/kg | 33-95% of cells | ||
| 9-Fluoroellipticine | Sister Chromatid Exchange | Murine Bone Marrow | 5-10 mg/kg | 7.1-7.7 events per cell | |
| Chromosome Abnormalities | Murine Bone Marrow | 5-10 mg/kg | 14-17% of cells | ||
| 9-Aminoellipticine | Sister Chromatid Exchange | Murine Bone Marrow | 5-10 mg/kg | 7.1-7.7 events per cell | |
| Chromosome Abnormalities | Murine Bone Marrow | 5-10 mg/kg | 14-17% of cells | ||
| Z1 (N2-Ethyl N-methyl 5-demethyl ellipticinium bromide) | Comet Assay | HL-60 | 5 µM | ~100% of cells with comet tails | |
| Z2 (N2-Hexyl N-methyl 5-demethyl ellipticinium bromide) | Comet Assay | HL-60 | 5 µM | ~100% of cells with comet tails | |
| NSC176327 | DNA Damage Signaling | HCT116, SW620 | Not specified | No induction of phosphorylated histone H2AX foci |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on standard guidelines and published literature.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.
Principle: The test evaluates the ability of a substance to induce reverse mutations in histidine-requiring Salmonella strains, allowing them to grow on a histidine-free medium.
Protocol:
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Culture Preparation: Grow the bacterial strains overnight in nutrient broth.
-
Plate Incorporation Method:
-
To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture, the test compound at various concentrations, and 0.5 ml of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration).
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Signaling Pathways in Ellipticine-Induced Genotoxicity
The genotoxic effects of ellipticine trigger complex cellular signaling pathways that ultimately determine the fate of the cell.
Ellipticine-Induced DNA Damage and Apoptosis Workflow
This workflow illustrates the general process from initial drug interaction to the execution of apoptosis.
Caption: General workflow of ellipticine-induced genotoxicity.
p53-Dependent Apoptotic Signaling Pathway
This diagram details the key molecular players in the p53-mediated apoptotic response to ellipticine-induced DNA damage.
Caption: p53-dependent apoptotic pathway induced by ellipticine.
A Non-Genotoxic Pathway: The Case of NSC176327
Some ellipticine derivatives may exert their anticancer effects through non-genotoxic mechanisms. NSC176327, for instance, activates the p53/p73 pathway without causing detectable DNA damage.
Caption: Non-genotoxic pathway of NSC176327.
Conclusion and Future Perspectives
The genotoxicity of ellipticine compounds is a critical determinant of their therapeutic potential. This guide highlights that while ellipticine and many of its derivatives exhibit significant genotoxic effects, there is also potential for developing analogs with reduced toxicity or even non-genotoxic mechanisms of action. The comparative data presented here can guide the selection of lead compounds for further development. Future research should focus on a broader range of derivatives and a more extensive battery of genotoxicity tests to establish a comprehensive structure-activity relationship for genotoxicity. This will enable the rational design of novel ellipticine-based anticancer agents with improved safety profiles.
References
- 1. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Elliptinium Acetate and Its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic profiles of the anti-cancer agent elliptinium acetate and its parent compounds, ellipticine and 9-hydroxyellipticine. By examining available data on their efficacy and toxicity, this document aims to offer insights into their relative therapeutic indices, guiding further research and development in this area.
Introduction
Ellipticine and its derivatives are a class of antineoplastic agents known for their potent activity against a range of cancers. Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] this compound (also known as Celiptium) is a derivative of 9-hydroxyellipticine and has been investigated in clinical trials for the treatment of metastatic breast cancer.[4] Understanding the therapeutic index—a measure of a drug's safety, calculated as the ratio of its toxic dose to its therapeutic dose—is crucial for evaluating the clinical potential of these compounds. A higher therapeutic index indicates a wider margin of safety. This guide synthesizes available preclinical data to compare the therapeutic potential of this compound with its parent compounds.
Data Presentation
The following tables summarize the available quantitative data on the in vitro cytotoxicity (IC50 values) and in vivo toxicity of this compound, ellipticine, and 9-hydroxyellipticine. A direct comparison of the therapeutic index is challenging due to the limited availability of comprehensive, directly comparable in vivo efficacy and toxicity studies for all three compounds under identical experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 0.67 ± 0.06 |
| CCRF-CEM | Leukemia | Not explicitly quantified, but DNA adducts formed. |
| MCF-7 | Breast Adenocarcinoma | 1.25 ± 0.13 |
| IMR-32 | Neuroblastoma | 0.27 ± 0.02 |
| UKF-NB-3 | Neuroblastoma | 0.44 ± 0.03 |
| UKF-NB-4 | Neuroblastoma | 0.49 ± 0.04 |
| U87MG | Glioblastoma | 1.48 ± 0.62 |
| HepG2 | Hepatocellular Carcinoma | 4.1 |
Table 2: In Vivo Toxicity Data for this compound, Ellipticine, and 9-Hydroxyellipticine
| Compound | Species | Dose | Route of Administration | Observed Toxic Effects | Reference |
| This compound | Rat (Wistar) | 10 mg/kg (single dose) | Intravenous (i.v.) | Rare tubular lesions. | |
| Rat (Wistar) | 20 mg/kg (single dose) | Intravenous (i.v.) | Decreased creatinine clearance, diffuse tubular necrosis, interstitial cellular infiltration. | ||
| Rat (Wistar) | 5 mg/kg/week for 8 weeks | Intravenous (i.v.) | Decreased creatinine clearance, tubular lesions. | ||
| Human | 80-100 mg/m²/week | Intravenous (i.v.) infusion | Nausea, vomiting, hypertension, muscular cramps, fatigue, mouth dryness, mycosis. | ||
| Ellipticine | Rat (Wistar) | 7.75-31.00 mg/kg | Not specified | Strong clastogenic effect on bone marrow cells. | |
| Mouse | 10 mg/kg | Pre-injected | No significant toxicity reported in this specific study focusing on anti-inflammatory effects. | ||
| 9-Hydroxyellipticine | Mouse | 5 to 10 mg/kg | Intraperitoneal (i.p.) | Bone marrow toxicity, including chromosome clumping, chromatid aberrations, and micronuclei formation. | |
| Rat | Not specified | Not specified | Selective inhibitor of some cytochrome P-450s involved in antipyrine metabolism. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values for ellipticine were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of ellipticine (typically ranging from 0 to 10 µM) dissolved in a suitable solvent like DMSO, which was then diluted in the culture medium.
-
Incubation: The treated cells were incubated for a specified period, generally 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were then dissolved using a solubilization solution, such as a mixture of N,N-dimethylformamide and sodium dodecyl sulfate.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then determined from the dose-response curve.
In Vivo Toxicity Studies
The in vivo toxicity of this compound and its parent compounds has been evaluated in various animal models.
-
Animal Models: Studies have utilized rodents, such as Wistar rats and mice, to assess the systemic toxicity of these compounds.
-
Administration Routes: The compounds were administered via different routes, including intravenous (i.v.) and intraperitoneal (i.p.) injections, to mimic potential clinical applications.
-
Toxicity Assessment: Toxicity was evaluated by monitoring various parameters, including:
-
Mortality and Clinical Signs: Observing the animals for any signs of distress, changes in behavior, or mortality.
-
Body Weight: Regular measurement of body weight to detect any significant changes.
-
Hematological and Biochemical Analysis: Collection of blood samples to analyze blood cell counts and serum biochemical markers of organ function (e.g., creatinine for kidney function).
-
Histopathology: Examination of major organs (e.g., kidney, liver, bone marrow) for any pathological changes at the microscopic level.
-
Genotoxicity: Assessment of DNA damage, such as chromosomal aberrations and micronuclei formation in bone marrow cells.
-
Mandatory Visualization
Caption: Conceptual workflow for determining the Therapeutic Index.
Caption: Simplified signaling pathway of Ellipticine and its derivatives.
Discussion and Conclusion
The available data indicates that ellipticine and its derivatives are potent cytotoxic agents against a variety of cancer cell lines. The hydroxyl group in 9-hydroxyellipticine appears to enhance its cytotoxicity relative to ellipticine. This compound, as a derivative of 9-hydroxyellipticine, has demonstrated clinical activity, particularly in metastatic breast cancer.
However, the clinical utility of these compounds has been hampered by their toxicity. The in vivo studies highlight dose-dependent toxicities, with bone marrow suppression and nephrotoxicity being significant concerns. The development of derivatives has been a strategy to improve the therapeutic index by enhancing anti-tumor activity while reducing adverse effects.
Future research should focus on these direct comparative studies to better delineate the structure-activity and structure-toxicity relationships within the ellipticine family, ultimately guiding the design of next-generation derivatives with improved safety and efficacy profiles.
References
- 1. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
Elliptinium Acetate Demonstrates Efficacy in Adriamycin-Resistant Tumors
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data indicate that Elliptinium Acetate, a derivative of the plant alkaloid ellipticine, exhibits significant in vitro activity against tumor cell lines that have developed resistance to Adriamycin (doxorubicin), a cornerstone of chemotherapy regimens. These findings suggest a potential therapeutic avenue for patients with Adriamycin-resistant cancers.
This compound's primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and subsequent cell death[1]. Research indicates that this compound can overcome some of the common mechanisms of Adriamycin resistance. Notably, a study on Adriamycin-resistant tumors showed that 24% were sensitive to Elliptinium, which also demonstrated higher overall in vitro activity compared to Adriamycin across a panel of breast, renal cell, small-cell lung, and non-small-cell lung cancers.
Comparative In Vitro Cytotoxicity
Data from a study on the related compound ellipticine in human neuroblastoma cell lines highlights the potential of this class of compounds in overcoming Adriamycin resistance. The doxorubicin-resistant UKF-NB-4(DOXO) cell line showed a 5.4-fold increase in resistance to doxorubicin compared to the parental line, whereas its resistance to ellipticine only increased by 2.6-fold. This suggests that the mechanisms conferring high-level resistance to doxorubicin are less effective against ellipticine.
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| UKF-NB-4 (Parental) | Doxorubicin | 0.13 ± 0.02 | - |
| Ellipticine | 0.44 ± 0.05 | - | |
| UKF-NB-4(DOXO) (Adriamycin-Resistant) | Doxorubicin | 0.70 ± 0.09 | 5.4 |
| Ellipticine | 1.15 ± 0.15 | 2.6 | |
| IMR-32 (Parental) | Doxorubicin | 0.04 ± 0.01 | - |
| Ellipticine | 0.52 ± 0.06 | - | |
| IMR-32(DOXO) (Adriamycin-Resistant) | Doxorubicin | 0.25 ± 0.04 | 6.3 |
| Ellipticine | 0.88 ± 0.11 | 1.7 |
Data adapted from a study on ellipticine, a closely related compound to this compound, in doxorubicin-resistant neuroblastoma cells.[2]
Mechanism of Action and Circumvention of Resistance
Adriamycin resistance is a multifactorial phenomenon, often involving the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or alterations in the drug's target, topoisomerase II[3]. This compound's efficacy in resistant cells may be attributed to several factors:
-
DNA Intercalation: As a DNA intercalating agent, this compound inserts itself into the DNA helix, distorting its structure and interfering with DNA replication and transcription[1]. This mechanism is distinct from some of the primary resistance pathways affecting Adriamycin.
-
Topoisomerase II Inhibition: this compound stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks[1]. While alterations in topoisomerase II can confer resistance to Adriamycin, the specific interactions of this compound with the enzyme may be less affected by these changes.
-
Interaction with P-glycoprotein: The structural differences between this compound and Adriamycin may result in differential recognition and transport by P-gp. Further research is needed to fully elucidate whether this compound is a substrate for P-gp and to what extent it is affected by its overexpression.
The following diagram illustrates the proposed mechanism of action of this compound.
References
Comparative Guide to the Structure-Activity Relationship of Elliptinium Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, has garnered significant attention in the field of oncology for its potent cytotoxic properties.[1] This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR). It aims to serve as a valuable resource by presenting quantitative experimental data, detailed methodologies for key assays, and visual representations of associated biological pathways and workflows.
Core Mechanism of Action
The anticancer effects of this compound and its derivatives are primarily attributed to a dual mechanism of action:
-
DNA Intercalation: The planar aromatic structure of these compounds allows them to insert between the base pairs of the DNA double helix.[2][3] This intercalation distorts the helical structure, creating a physical barrier that obstructs the molecular machinery responsible for DNA replication and transcription.
-
Topoisomerase II Inhibition: Elliptinium analogs function as topoisomerase II poisons. They stabilize the covalent complex formed between the enzyme and DNA, which is a transient intermediate in the normal catalytic cycle.[1] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
Structure-Activity Relationship: A Quantitative Comparison
The efficacy of elliptinium analogs is highly dependent on their chemical structure. Modifications to the ellipticine core can significantly impact their cytotoxicity and their ability to inhibit topoisomerase II. The following tables summarize key quantitative data from various studies.
Cytotoxicity of Ellipticine and its Analogs
The half-maximal inhibitory concentration (IC50) values presented below indicate the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value signifies greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | Human breast adenocarcinoma (MCF-7) | ~1.0 | [4] |
| Human leukemia (HL-60) | >1.0 | ||
| Human leukemia (CCRF-CEM) | ~4.0 | ||
| Human neuroblastoma (IMR-32) | <1.0 | ||
| Human neuroblastoma (UKF-NB-4) | <1.0 | ||
| Human glioblastoma (U87MG) | ~1.0 | ||
| Ellipticine (resistant line) | Human neuroblastoma (UKF-NB-4) | 2.6-fold increase | |
| Doxorubicin | Human neuroblastoma (IMR-32) | Not specified | |
| Human neuroblastoma (UKF-NB-4) | Not specified |
Topoisomerase II Inhibitory Activity
The following table details the IC50 values for the inhibition of human topoisomerase IIα-mediated DNA cleavage. This assay directly measures the compound's ability to interfere with the enzyme's function.
| Compound | IC50 (µM) for DNA Cleavage Inhibition | Reference |
| Ellipticine | >200 | |
| N-methyl-5-demethyl ellipticine (ET-1) | ~40 | |
| 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) | ~5 |
Quantitative Structure-Activity Relationship (QSAR) Data
A QSAR study conducted on 23 ellipticine analogs against the L1210 leukemia cell line provides valuable insights into the physicochemical properties that govern their anticancer activity. The data is presented as pIC50, the negative logarithm of the IC50 value (in molar). A higher pIC50 value corresponds to a more potent compound.
| Compound ID (from source) | pIC50 | Compound ID (from source) | pIC50 |
| 1 | 5.95 | 13 | 5.30 |
| 2 | 5.89 | 14 | 5.22 |
| 3 | 5.82 | 15 | 5.15 |
| 4 | 5.72 | 16 | 5.07 |
| 5 | 5.66 | 17 | 5.00 |
| 6 | 5.62 | 18 | 4.92 |
| 7 | 5.59 | 19 | 4.85 |
| 8 | 5.55 | 20 | 4.75 |
| 9 | 5.52 | 21 | 4.68 |
| 10 | 5.46 | 22 | 4.52 |
| 11 | 5.42 | 23 | 4.44 |
| 12 | 5.35 |
Note: For the specific chemical structures corresponding to the Compound IDs, please refer to the original QSAR publication.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Topoisomerase II DNA Decatenation/Relaxation Assay
This in vitro assay directly measures the enzymatic activity of topoisomerase II and its inhibition by test compounds.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (substrate)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound analogs
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, DNA substrate, and ATP.
-
Add the this compound analogs at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα and incubate at 37°C.
-
Terminate the reaction by adding the stop buffer.
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control.
DNA Intercalation Assay
This assay determines the ability of a compound to bind to DNA via intercalation, often measured by changes in the spectroscopic properties of the compound or DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Buffer solution (e.g., Tris-HCl with NaCl)
-
This compound analogs
-
UV-Visible spectrophotometer or fluorescence spectrophotometer
-
Cuvettes
Procedure (using UV-Visible Spectroscopy):
-
Prepare a solution of ctDNA in the buffer and measure its initial absorbance spectrum.
-
Titrate the DNA solution with increasing concentrations of the this compound analog.
-
Record the absorbance spectrum after each addition and equilibration.
-
Analyze the spectral changes. DNA intercalation typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) of the compound's absorption maxima.
Visualizing the Science: Workflows and Pathways
The following diagrams, created using the DOT language, provide a visual representation of the experimental workflow and the signaling pathways implicated in the action of this compound analogs.
Caption: A typical experimental workflow for SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer agent ellipticine unwinds DNA by intercalative binding in an orientation parallel to base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Elliptinium Acetate: A Guide for Laboratory Professionals
This document provides essential safety and logistical procedures for the proper disposal of Elliptinium Acetate and associated contaminated materials. This compound, an antineoplastic agent derived from the alkaloid ellipticine, is a topoisomerase II inhibitor used in cancer research.[1][2][3] Due to its cytotoxic, mutagenic, and potentially carcinogenic properties, all waste generated from its handling must be treated as hazardous chemical waste.[4][5] Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, personnel must be fully trained on the risks associated with cytotoxic agents. All handling and disposal preparation of this compound must occur within a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides maximum protection against chemical permeation. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosol inhalation. |
| Lab Coat | Disposable, solid-front gown with knit cuffs. | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher). | Required if there is a risk of aerosolization outside of primary containment. |
In case of exposure, immediately follow institutional emergency procedures. Flush affected skin or eyes with water for at least 15 minutes and seek prompt medical attention.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that all generated waste is classified as cytotoxic hazardous waste and must be ultimately destroyed via high-temperature incineration.
Step 1: Segregation at the Point of Generation Immediately segregate all materials that have come into contact with this compound into a designated cytotoxic waste container. This includes:
-
Unused or expired pure compound.
-
Residual solutions and empty vials.
-
Contaminated labware (e.g., pipette tips, flasks, tubes).
-
All used PPE (gloves, gowns, masks, etc.).
Step 2: Waste Containment Proper containment is crucial to prevent leaks and exposure during storage and transport.
| Waste Type | Container Specification | Labeling Requirements |
| Sharps Waste | Rigid, puncture-resistant, leak-proof container with a purple lid. | "Cytotoxic Sharps", Biohazard Symbol, Chemical Name. |
| Non-Sharps Solid Waste | Leak-proof plastic bags (minimum 2mm thick), placed inside a rigid secondary container with a purple lid. | "Cytotoxic Waste", Biohazard Symbol, Chemical Name. |
| Liquid Waste | Sealed, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene). | "Hazardous Waste: Cytotoxic Liquid", Chemical Name: "this compound", and concentration. |
Step 3: Labeling and Storage All waste containers must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound." Store sealed containers in a designated, secure, and well-ventilated area away from general lab traffic until collection. This area should be marked with appropriate hazard warnings.
Step 4: Arranging for Final Disposal this compound waste must be disposed of through a licensed hazardous waste management service. Do not dispose of this waste via standard trash, sewer systems, or by mixing it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the safe management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Protocol for Surface and Equipment Decontamination
This protocol details the methodology for decontaminating surfaces and non-disposable equipment after handling this compound. This procedure is essential for preventing secondary contamination.
Materials:
-
Personal Protective Equipment (as specified in Section 1)
-
Low-lint, absorbent wipes
-
Detergent solution (e.g., 1% aqueous solution)
-
Deactivating solution (e.g., 5% sodium hypochlorite solution)
-
70% ethanol or isopropanol
-
Designated cytotoxic waste containers
Methodology:
-
Initial Removal: At the end of the procedure, use dry, absorbent wipes to remove any visible powder or liquid contamination. Dispose of wipes immediately into the cytotoxic solid waste container.
-
Detergent Wash: Liberally apply the detergent solution to the contaminated surface. Using fresh wipes, clean the area in a concentric circle pattern, moving from the outer edge toward the center. This helps contain the contamination. Dispose of wipes as cytotoxic waste.
-
Deactivation Step: Apply the 5% sodium hypochlorite (bleach) solution to the surface, ensuring a contact time of at least 10 minutes. This step helps to chemically degrade the cytotoxic compound.
-
Rinse: After the required contact time, rinse the surface thoroughly with purified water to remove the deactivating agent. Collect all rinse water as hazardous liquid waste.
-
Final Wipe-Down: Perform a final rinse of the surface with 70% ethanol or isopropanol to remove any remaining residue and facilitate drying.
-
Equipment Decontamination: For non-disposable equipment, disassemble as much as possible and immerse in the three-step cleaning solutions (detergent, deactivator, water rinse). If immersion is not possible, meticulously wipe all surfaces as described above. All cleaning materials must be disposed of as cytotoxic waste.
-
PPE Removal: After decontamination is complete, remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of all PPE as cytotoxic waste. Wash hands thoroughly with soap and water.
References
Safe Handling and Disposal of Elliptinium Acetate: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Elliptinium Acetate is an antineoplastic agent and a topoisomerase II inhibitor, implying it has cytotoxic properties and should be handled with extreme caution to prevent exposure.
Essential Safety and Logistical Information
Immediate implementation of stringent safety measures is critical when working with this compound. All operations should be conducted in a designated area, such as a certified Class II, Type B2 biological safety cabinet (BSC) or a powder containment hood, to minimize aerosol generation and exposure. Access to these areas should be restricted to trained personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | To protect the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment hood. | To prevent inhalation of airborne particles. |
| Lab Coat/Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To prevent the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
The container should be wiped down with a suitable decontaminating solution before being moved to a designated, secure storage area.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place, away from incompatible materials.
Preparation of Stock Solutions
-
All manipulations involving the solid compound or concentrated solutions must be performed within a certified BSC or a powder containment hood.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
-
When preparing solutions, add the solvent to the vial containing the powder slowly to avoid aerosolization.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and a "Cytotoxic" warning.
-
When transferring solutions, use Luer-Lok syringes and needless systems to prevent spills and aerosol generation.
-
After use, decontaminate all non-disposable equipment and work surfaces.
Disposal Plan: Step-by-Step Guidance
All waste generated from handling this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be collected in a dedicated, leak-proof container lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
Decontamination of Work Area
-
After each use, thoroughly decontaminate the work area with a suitable agent, such as a solution of sodium hypochlorite, followed by a rinse with 70% ethanol and then sterile water.
-
All cleaning materials must be disposed of as cytotoxic solid waste.
Final Disposal
-
All cytotoxic waste containers must be securely sealed and labeled with the contents and a hazardous waste sticker.
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not dispose of any cytotoxic waste in the regular trash or down the drain.
Representative Experimental Protocol: Preparation of a 10 mM Stock Solution
The following is a general protocol for the preparation of a cytotoxic drug solution. The exact solvent and concentration will depend on the specific experimental requirements and the solubility of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or micropipettes with filter tips
-
Vortex mixer
Procedure:
-
Perform all steps in a certified biological safety cabinet.
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Weigh the calculated amount of this compound powder onto sterile weighing paper and carefully transfer it to the sterile amber vial.
-
Using a sterile pipette, add the appropriate volume of solvent to the vial.
-
Securely cap the vial and vortex until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
